molecular formula C7H5BF2O4 B166506 (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid CAS No. 126120-87-4

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid

Cat. No.: B166506
CAS No.: 126120-87-4
M. Wt: 201.92 g/mol
InChI Key: GCIIKWAIWSFGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid is a specialized boronic acid ester derivative that serves as a critical synthetic intermediate in modern medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura reaction, a palladium-catalyzed process that is a cornerstone method for the efficient construction of biaryl and heterobiaryl carbon-carbon bonds . This capability is indispensable for building complex molecular architectures found in active pharmaceutical ingredients (APIs) and investigational compounds. The integration of the benzo[d][1,3]dioxol moiety, further stabilized by geminal difluoro substitution, makes this boronic acid a privileged building block in drug discovery programs. The compound has been utilized as a key synthetic precursor in the development of potent small-molecule inhibitors. For instance, it is employed in the synthesis of substituted pyrrolo- and pyrazolopyridine derivatives that function as potent and selective Salt Inducible Kinase 2 (SIK2) inhibitors . These inhibitors are investigated for their potential in treating various diseases, including cancers. The unique electrophilic nature of the boron atom, which can form reversible covalent bonds with nucleophiles, underlies its utility in these catalytic transformations and is a key feature explored in the design of bioactive molecules . This reagent enables researchers to efficiently incorporate the difluorobenzodioxole group into target structures, a motif known to influence a compound's pharmacokinetic properties, metabolic stability, and binding affinity.

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-7(10)13-5-3-1-2-4(8(11)12)6(5)14-7/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIIKWAIWSFGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OC(O2)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586049
Record name (2,2-Difluoro-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126120-87-4
Record name (2,2-Difluoro-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoro-1,3-dioxaindan-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid , a fluorinated heterocyclic organoboron compound, has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of the difluorobenzodioxole moiety, make it a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior and handling, and lays the groundwork for its effective application in research and development.

Core Molecular and Physical Characteristics

The fundamental properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid are summarized in the table below. These parameters are crucial for reaction setup, purification, and material handling.

PropertyValueSource(s)
CAS Number 126120-87-4[1][2]
Molecular Formula C₇H₅BF₂O₄[2]
Molecular Weight 201.92 g/mol [2]
Boiling Point 299°C at 760 mmHg[3]
Density 1.58 g/cm³[3]
Flashing Point 134.6°C[3]

Note: A definitive experimental melting point is not consistently reported in publicly available literature. It is recommended to determine this experimentally for each batch.

Spectroscopic and Analytical Profile

A thorough understanding of a compound's spectroscopic signature is paramount for its unambiguous identification and the assessment of its purity. While full spectral data is often proprietary to chemical suppliers, this section outlines the expected spectroscopic characteristics and provides a protocol for acquiring this essential data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, both ¹H and ¹³C NMR are essential.

Causality in Experimental Choices: It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration. This can lead to complex and often broad NMR spectra. To obtain sharp, interpretable spectra of the monomeric boronic acid, the use of a deuterated solvent that can break up these oligomers, such as methanol-d₄ or DMSO-d₆, is highly recommended. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, sometimes rendering them unobservable.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the benzodioxole ring system will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the boronic acid and the difluoromethylenedioxy groups.

  • B(OH)₂ Protons: A broad singlet corresponding to the two hydroxyl protons of the boronic acid group. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals corresponding to the carbon atoms of the benzodioxole ring will be observed in the aromatic region (typically δ 110-160 ppm).

  • Difluoromethylene Carbon: A triplet due to coupling with the two fluorine atoms (¹JCF).

  • Carbon Bearing the Boronic Acid Group: This signal may be broad due to quadrupolar relaxation of the adjacent boron nucleus.

dot

Caption: Workflow for NMR analysis of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

Causality in Experimental Choices: Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids, often showing the [M-H]⁻ ion in negative ion mode or adducts with solvent or salts in positive ion mode. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Expected Mass Spectrum:

  • The spectrum should show a prominent peak corresponding to the molecular ion or a fragment thereof. For (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (MW = 201.92), one would look for ions around this m/z value.

Acidity and Solubility Profile

pKa
Solubility

The solubility of a compound dictates its utility in various solvent systems for reactions and purifications. A systematic solubility study is crucial for process development.

Causality in Experimental Choices: A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. The general solubility trends for boronic acids can provide a starting point for solvent selection.

dot

Caption: Step-by-step protocol for determining the solubility of the title compound.

Stability and Reactivity

Stability

Boronic acids are generally stable compounds but can undergo certain transformations. It is crucial to understand the stability profile of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid to ensure proper storage and handling.

  • Dehydration: As mentioned, boronic acids can reversibly form trimeric anhydrides (boroxines) upon dehydration. This is often observed upon storage, especially in a non-anhydrous environment.

  • Oxidative Degradation: While generally stable to air, prolonged exposure to strong oxidizing agents should be avoided.

  • Protodeboronation: Under certain conditions (e.g., strong acid or base, elevated temperatures), the C-B bond can be cleaved, leading to the replacement of the boronic acid group with a hydrogen atom.

For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere.

Reactivity and Synthetic Utility

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This is the most prominent application of aryl boronic acids. (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid can be coupled with a wide range of organic halides or triflates to form carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery and materials science.

dot

Suzuki_Miyaura_Coupling A (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid Reaction Suzuki-Miyaura Coupling A->Reaction B Organic Halide/Triflate (R-X) B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction cat. Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Product Coupled Product Reaction->Product

Caption: Schematic of the Suzuki-Miyaura coupling reaction utilizing the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2,2-difluorobenzo[d]dioxole moiety is a recognized pharmacophore found in several biologically active molecules. Its inclusion can modulate pharmacokinetic and pharmacodynamic properties. Boronic acids themselves are a class of compounds with diverse biological activities, with some approved as drugs.[4] The title compound, therefore, serves as a valuable precursor for the synthesis of novel drug candidates. For instance, derivatives of (2,2-difluorobenzo[d]dioxol-5-yl)boronic acid, a close isomer, are components of compounds investigated as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[5] This highlights the potential of this structural motif in addressing challenging therapeutic targets.

Conclusion

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a key synthetic intermediate with a unique combination of structural and electronic features. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. While some fundamental data is available, further experimental characterization, particularly regarding its melting point, solubility profile, and pKa, would be of significant value to the scientific community. Its proven utility in Suzuki-Miyaura coupling and the established biological relevance of its core structural motifs underscore its importance as a building block for the next generation of pharmaceuticals and functional materials.

References

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

Topic: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid CAS Number: 126120-87-4

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It delves into the core attributes of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, a sophisticated building block increasingly pivotal in the landscape of modern drug discovery. The narrative moves beyond simple data presentation to explain the underlying chemical principles and strategic considerations for its use, ensuring a deep and actionable understanding for the practicing scientist.

Introduction: A Molecule of Strategic Importance

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, identified by its CAS Number 126120-87-4, is a specialized organoboron compound that merges three structurally significant motifs into a single, powerful reagent.[1][2][3] Its utility in pharmaceutical research is not accidental but a direct consequence of its deliberate design:

  • The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily serving as an essential partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] Boronic acids are valued for their stability, low toxicity, and the generally benign nature of their byproducts.[5][6]

  • The Benzodioxole Core: This heterocyclic system is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] It often serves as a bioisosteric replacement for catechol rings, improving pharmacokinetic properties.

  • The Gem-Difluoro Group: The introduction of a CF₂ group onto the dioxolane ring is a critical modification. This group acts as a non-hydrolyzable mimic of a carbonyl or ether linkage, significantly enhancing metabolic stability.[8] Furthermore, the strong electron-withdrawing nature of fluorine atoms modulates the electronic properties of the entire molecule, influencing pKa, lipophilicity, and molecular interactions.[8]

The convergence of these three features makes (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid a high-value intermediate for synthesizing complex molecular architectures with desirable drug-like properties.

Physicochemical Properties and Characterization

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid are summarized below.

PropertyValueSource
CAS Number 126120-87-4[1][2][3]
Molecular Formula C₇H₅BF₂O₄[3]
Molecular Weight 201.92 g/mol [3]
Boiling Point 299°C at 760 mmHg[2]
Density 1.58 g/cm³[2]
Appearance Typically an off-white to white solidN/A

Commercial suppliers confirm the identity and purity of this reagent using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]

The Causality of the Gem-Difluoro Group: The presence of the CF₂ moiety significantly lowers the pKa of the boronic acid compared to its non-fluorinated analog due to the powerful inductive electron-withdrawing effect of the fluorine atoms. This enhanced acidity can influence the kinetics of the transmetalation step in Suzuki-Miyaura coupling.[6] It also increases lipophilicity (LogP), a critical parameter in drug design that affects solubility, permeability, and plasma protein binding.[8]

Synthesis and Purification Workflow

While numerous commercial suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and informs handling protocols. A common and logical laboratory-scale synthesis proceeds from 4-bromo-2,2-difluorobenzo[d]dioxole.

Experimental Protocol: Synthesis of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-bromo-2,2-difluorobenzo[d]dioxole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure the stability of the organometallic intermediate.

  • Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the internal temperature below -70°C. This step generates the highly reactive aryllithium species. The choice of n-BuLi is standard for efficient lithium-halogen exchange on aryl bromides.

  • Borylation: After stirring for 30 minutes at -78°C, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise. The borate ester acts as the electrophile, "trapping" the aryllithium to form a boronate ester intermediate. Using a slight excess ensures complete conversion.

  • Quench and Hydrolysis: Allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding aqueous hydrochloric acid (1 M) until the solution is acidic (pH ~2). Vigorous stirring for 1-2 hours hydrolyzes the boronate ester to the desired boronic acid.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield the final product as a crystalline solid.

Synthesis_Workflow A 4-Bromo-2,2-difluorobenzo[d]dioxole B Aryllithium Intermediate A->B n-BuLi, THF -78°C C Boronate Ester B->C B(O-iPr)₃ -78°C to RT D (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid C->D Aqueous HCl (Hydrolysis)

Caption: Synthetic pathway for the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly between sp²-hybridized centers.[5][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent Palladium(II) intermediate.[11]

  • Transmetalation: This is the key step where the boronic acid participates. The organic moiety (the 2,2-difluorobenzodioxol group) is transferred from the boron atom to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic "ate" complex.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[11]

Suzuki_Miyaura_Cycle cluster_legend Ar' = (2,2-Difluorobenzo[d]dioxol-4-yl) pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetal_complex Transmetalation (Ar'-B(OH)₂, Base) transmetal_complex->pd0 product Ar-Ar' transmetal_complex->product Reductive Elimination catalyst_regen

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sample Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Setup: In a reaction vessel, combine the aryl halide (e.g., 4-iodotoluene, 1.0 eq), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq). The slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%). The choice of catalyst and ligand is crucial and depends on the reactivity of the coupling partners.

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous phase is essential for the action of many inorganic bases. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to a temperature between 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via flash column chromatography.

Applications in Drug Discovery

The true value of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid lies in its application as a strategic building block for molecules of therapeutic interest.

  • Metabolic Blocking: The gem-difluoro group is a bioisostere of a methylene ether but is resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This is a common strategy to improve a drug candidate's half-life and reduce the formation of reactive metabolites.

  • Modulation of Receptor Interactions: The electron-withdrawing nature of the difluorobenzodioxole ring can alter the electronic landscape of a molecule, potentially enhancing its binding affinity to a biological target through modified hydrogen bonding or dipole interactions.

  • Scaffold Hopping and Analogue Synthesis: This reagent allows for the rapid synthesis of analog libraries. By coupling it with a diverse set of aryl or heteroaryl halides, chemists can systematically explore the structure-activity relationship (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.[13]

Boronic acids and benzodioxole derivatives have been incorporated into compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties, highlighting the vast potential for this specific building block.[6][7][14]

Handling and Storage

As with all boronic acids, proper handling is essential to maintain the reagent's integrity.

  • Storage: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Some suppliers recommend cold-chain transportation and storage to prevent potential degradation.[1]

  • Stability: Boronic acids can undergo self-condensation (dehydration) to form boroxines, especially upon heating or prolonged storage. While this process is often reversible under reaction conditions, it can affect the stoichiometry of the reaction. Using freshly opened or properly stored material is always recommended.

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (CAS: 126120-87-4) is far more than a simple chemical intermediate. It is a highly engineered tool for modern medicinal chemistry. Its unique combination of a reactive boronic acid handle, a privileged benzodioxole core, and a metabolically robust gem-difluoro group provides an efficient pathway to novel chemical entities with enhanced drug-like properties. A thorough understanding of its synthesis, properties, and reactivity, particularly within the context of the Suzuki-Miyaura coupling, empowers researchers to fully leverage its potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid: Sourcing, Specification, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascending Role of Fluorinated Boronic Acids in Medicinal Chemistry

The landscape of modern drug discovery is increasingly shaped by the strategic incorporation of unique structural motifs to modulate pharmacological properties. Boron-containing compounds, once considered niche, have now entered the mainstream, underscored by the clinical success of drugs like Bortezomib.[1][2] Boronic acids, in particular, have proven to be exceptionally versatile intermediates in organic synthesis due to their stability, low toxicity, and reactivity in powerful cross-coupling reactions.[3]

This guide focuses on a specific, high-value building block: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid . The presence of the difluorobenzodioxole moiety, a common bioisostere for catechol groups, offers researchers a tool to enhance metabolic stability, modulate lipophilicity, and alter electronic properties of a target molecule. This document provides a comprehensive overview of its commercial availability, technical specifications, safe handling protocols, and strategic applications.

Compound Profile

  • Chemical Name: (2,2-Difluorobenzo[d][4][5]dioxol-4-yl)boronic acid

  • Synonyms: (2,2-Difluoro-1,3-benzodioxol-4-yl)boronic acid[5]

  • CAS Number: 126120-87-4[4][5][6]

  • Molecular Formula: C₇H₅BF₂O₄[5]

  • Molecular Weight: 201.92 g/mol [5]

  • Appearance: Typically an off-white to beige or yellow powder.[7]

Commercial Availability and Sourcing

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is readily available from a variety of chemical suppliers specializing in research and development or bulk manufacturing. The compound is typically offered in quantities ranging from milligrams to kilograms, catering to both early-stage discovery and process optimization needs.

Below is a summary of notable commercial suppliers. Researchers are advised to contact suppliers directly for up-to-date pricing, stock levels, and detailed specifications.

SupplierPurity/Data AvailabilityScaleNotes
BLD Pharm Analytical data available (NMR, HPLC, LC-MS, UPLC)[8]Research to BulkOffers a range of catalog sizes.[8]
AOBChem Purity specified at ≥95%[9]ResearchProvides stock information for US and China warehouses.[9]
ChemScene Provides basic chemical properties.[5]Research to BulkOffers custom synthesis services.[5]
Ambeed Comprehensive analytical data available (NMR, HPLC, LC-MS)[10]ResearchGlobal in-stock products with a focus on building blocks.[10]
iChemical Provides basic physical properties.[4]ResearchPlatform for sourcing and custom synthesis requests.[4]
ChemicalBook Provides basic chemical properties and safety data.[6]ResearchAggregates supplier information.[6]

Technical Specifications and Quality Control

For any synthetic application, particularly in a drug development context, rigorous quality control of starting materials is paramount. When sourcing this reagent, researchers should demand a comprehensive Certificate of Analysis (CoA) to validate its identity and purity.

Key Analytical Parameters:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Essential for confirming the chemical structure and identifying any organic impurities. Suppliers like BLD Pharm and Ambeed indicate the availability of this data.[8][10]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity, typically reported as a percentage area. A purity of ≥95% is common for research-grade material.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

A self-validating workflow for material qualification is critical. Upon receipt, an in-house analytical confirmation should be performed to verify the supplier's CoA data before committing the material to a reaction.

Core Applications in Synthetic Chemistry

The utility of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid stems from its function as a robust building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction allows for the formation of a carbon-carbon bond between the benzodioxole ring and a variety of aryl or vinyl halides/triflates, providing a direct route to complex molecular architectures.

The boronic acid functional group is a key enabler for its use as a synthetic intermediate in drug discovery and pharmaceutical synthesis.[3][11] Its stability and versatile reactivity make it a valuable component for constructing novel chemical entities.[3]

Safety, Handling, and Storage

Proper handling of boronic acids is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification: Based on available safety data sheets for this and structurally similar compounds, the primary hazards are:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

  • Some sources also list H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[6]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear suitable protective gloves.[7]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[7]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[7][12] Avoid generating dusty conditions.[7]

  • Skin and Body Protection: Wear a standard laboratory coat.[13]

Storage and Stability:

  • Temperature: Store in a refrigerator, typically between 4-8°C.[9]

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[7][12] Boronic acids can be susceptible to dehydration or trimerization (to form boroxines) under certain conditions, making proper storage critical for maintaining reactivity.

Experimental and Logistical Workflows

The following diagrams illustrate key decision-making and experimental processes involving this reagent.

cluster_sourcing Sourcing & Qualification s1 Identify Need for C₇H₅BF₂O₄ s2 Search Commercial Suppliers (e.g., BLD Pharm, AOBChem) s1->s2 s3 Request Quotes & CoA s2->s3 s4 Evaluate Purity, Price, and Lead Time s3->s4 s5 Select Supplier & Procure s4->s5 s6 Incoming Quality Control (Confirm Identity & Purity) s5->s6 s7 Release Material for Use s6->s7 cluster_reaction Representative Suzuki-Miyaura Coupling boronic_acid (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid reaction_vessel Reaction Mixture (Heated) boronic_acid->reaction_vessel aryl_halide Aryl/Vinyl Halide (Ar-X) aryl_halide->reaction_vessel catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_vessel base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_vessel solvent Solvent (e.g., Dioxane/Water) solvent->reaction_vessel workup Aqueous Workup & Purification reaction_vessel->workup product Coupled Product workup->product

References

reactivity and stability of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid

Abstract

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its unique structure, featuring a difluorinated methylene bridge, imparts distinct electronic properties and metabolic stability to target molecules. This guide provides a comprehensive analysis of the compound's core physicochemical properties, stability profile, and reactivity. We delve into the causality behind its behavior in key synthetic transformations, offer field-proven protocols for its application, and discuss common degradation pathways. This document is intended to serve as a practical resource for scientists leveraging this reagent in complex synthetic endeavors.

Introduction and Molecular Overview

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid belongs to the versatile class of arylboronic acids, which are foundational reagents for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The molecule's structure is characterized by two key features:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid, possessing a vacant p-orbital on the boron atom.[3] This electronic feature is central to its role in transmetalation with transition metal catalysts, enabling its participation in cross-coupling reactions.

  • The 2,2-Difluorobenzodioxole Core: This heterocyclic system is a bioisostere of the catechol moiety. The replacement of the methylene hydrogens with fluorine atoms significantly alters the molecule's properties. The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa of the boronic acid and modulates the electron density of the aromatic ring.[4] In drug development, this group is often employed to block metabolic oxidation at the methylene position, thereby improving the pharmacokinetic profile of a drug candidate.

The strategic placement of the boronic acid at the 4-position, ortho to one of the dioxole oxygen atoms, creates the potential for intramolecular coordination, which can influence both stability and reactivity.

Physicochemical Properties and Stability

While boronic acids are valued for their general versatility and stability compared to other organometallics, their handling and storage require careful consideration to prevent degradation and ensure reproducibility in reactions.[4]

Storage and Handling

Proper storage is critical for maintaining the integrity of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

  • Temperature: The compound should be stored in a cool environment, with refrigeration (2-8°C) being standard practice.[5][6]

  • Atmosphere: While many arylboronic acids are air-stable as solids, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation and moisture absorption.

  • Moisture: Boronic acids are mildly hygroscopic.[7] Absorption of water can facilitate decomposition pathways and lead to the formation of boroxines (cyclic anhydrides). Containers should be tightly sealed.

Safety Precautions: Like many arylboronic acids, this compound is classified as an irritant. It can cause eye, skin, and respiratory tract irritation.[5][6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Factors Influencing Stability

The stability of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a function of its inherent structure and external conditions.

  • Oxidative Stability: The carbon-boron bond is susceptible to cleavage by reactive oxygen species.[8][9] However, intramolecular coordination can significantly enhance oxidative stability. Research has shown that an intramolecular ligand to the boron atom can slow the rate-limiting step in oxidation by diminishing the stabilization of the boron's p-orbital in the transition state.[9] The ortho-oxygen of the dioxole ring in the title compound may provide such a stabilizing interaction.

  • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of water and certain metal catalysts.[10] The electron-withdrawing nature of the difluorobenzodioxole ring can influence the rate of this side reaction.

  • Trimerization (Boroxine Formation): In the solid state or upon heating in a non-aqueous solvent, boronic acids can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine. While this represents a chemical change, it is often not a critical degradation, as boroxines are typically competent coupling partners in Suzuki-Miyaura reactions.

Summary of Physicochemical Data
PropertyValueSource
CAS Number 126120-87-4[11][12]
Molecular Formula C₇H₅BF₂O₄[13]
Molecular Weight 201.92 g/mol [13]
Appearance Off-white to beige powder[5]
Boiling Point 299°C at 760 mmHg[12]
Density 1.58 g/cm³[12]
Flash Point 134.6°C[12]

Reactivity and Synthetic Applications

The synthetic utility of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is dominated by its performance in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the cornerstone application, enabling the formation of a C-C bond between the difluorobenzodioxole moiety and a variety of sp²-hybridized carbon atoms (aryl, vinyl, heteroaryl).

Mechanistic Considerations: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base (e.g., CO₃²⁻) activates the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)(L)₂-Ar² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) transmetal_complex->product ar1_x Ar¹-X (Aryl Halide) ar2_boh2 Ar²B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Causality: The choice of reaction parameters is critical for success.

  • Catalyst: While standard catalysts like Pd(PPh₃)₄ can be effective, the electron-withdrawing nature of the difluorobenzodioxole ring may slow the transmetalation step. In such cases, more electron-rich and sterically demanding phosphine ligands (e.g., SPhos, XPhos) or their pre-catalysts can accelerate the reaction.[14]

  • Base: A base is essential for activating the boronic acid. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often required for less reactive substrates.

  • Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is commonly used. The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with an aryl bromide. Optimization may be required for specific substrates.

Objective: Synthesize 4-(Aryl)-2,2-difluorobenzo[d][4][8]dioxole.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the dioxane solvent.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Molecular Processes

Understanding potential side reactions is as important as knowing the primary reaction pathway.

Common Degradation Pathways

Degradation start (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid C₇H₅BF₂O₄ protodeboronation 1,1-Difluoro-2,3-methylenedioxybenzene C₇H₄F₂O₂ start->protodeboronation Protodeboronation (+H₂O, Acid/Base) oxidation 2,2-Difluorobenzo[d]dioxol-4-ol C₇H₄F₂O₃ start->oxidation Oxidation ([O]) trimerization Boroxine Trimer (C₇H₄BF₂O₃)₃ start->trimerization Dehydration (-3 H₂O, reversible)

Caption: Primary degradation pathways for the title boronic acid.

Conclusion

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a highly valuable and enabling reagent for introducing a metabolically robust, electron-withdrawing bioisostere into complex molecules. Its reactivity is centered on the Suzuki-Miyaura cross-coupling, where judicious selection of catalyst, base, and solvent is key to achieving high efficiency. While generally stable for a boronic acid, its long-term integrity depends on proper storage and handling to mitigate oxidative and hydrolytic degradation. A thorough understanding of its stability profile and reactivity patterns, as outlined in this guide, allows researchers to confidently and reproducibly incorporate this important structural motif in the pursuit of new medicines and materials.

References

The Strategic Advantage of Difluorobenzodioxolyl Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is relentless. Among the vast arsenal of building blocks available to the synthetic chemist, difluorobenzodioxolyl boronic acids have emerged as a class of reagents with significant potential. Their unique structural and electronic features, arising from the synergistic interplay of the benzodioxole ring and difluoro substitution, provide a powerful tool for the modulation of key drug-like properties. This guide offers a comprehensive overview of the synthesis, key features, and strategic applications of these valuable intermediates in drug discovery and development.

The Architectural Significance: Understanding the Difluorobenzodioxole Moiety

The 1,3-benzodioxole scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to impart a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The introduction of two fluorine atoms onto this core structure, as seen in the difluorobenzodioxole moiety, profoundly influences its physicochemical properties.

The strong electron-withdrawing nature of the fluorine atoms modulates the electron density of the aromatic ring, which in turn affects the acidity and reactivity of the appended boronic acid group. This electronic perturbation is a key feature that medicinal chemists can exploit to fine-tune molecular interactions with biological targets. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in optimizing the pharmacokinetic profile of a drug candidate.

Synthesis and Physicochemical Properties

The synthesis of difluorobenzodioxolyl boronic acids typically involves a multi-step sequence, starting from readily available precursors. A common strategy involves the preparation of a difluorobenzodioxole intermediate, which is then subjected to a borylation reaction.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Precursor

One documented route to 2,2-difluoro-1,3-benzodioxole involves the fluorination of 2,2-dichloro-1,3-benzodioxole. This reaction can be achieved using potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride.[3][4] The reaction is typically carried out at elevated temperatures, and the product can be purified by distillation.[5]

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole [5]

  • Combine 2,2-dichloro-1,3-benzodioxole and anhydrous potassium fluoride in a suitable reaction vessel equipped with a stirrer and condenser.

  • Heat the mixture to 140°C with stirring.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.

  • The organic phase, consisting of 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.

Borylation to Form the Boronic Acid

The subsequent conversion of the difluorobenzodioxole intermediate to the corresponding boronic acid is a critical step. While specific literature detailing the synthesis of, for example, 2,2-difluoro-1,3-benzodioxole-5-boronic acid is not abundant in readily available public sources, general methods for the borylation of aryl compounds can be applied. These methods often involve the use of organolithium or Grignard reagents followed by quenching with a trialkyl borate.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General synthetic workflow for difluorobenzodioxolyl boronic acids."

Physicochemical Properties

The physicochemical properties of difluorobenzodioxolyl boronic acids are a direct consequence of their molecular structure. The presence of the electron-withdrawing difluoromethylenedioxy group is expected to increase the Lewis acidity of the boronic acid compared to its non-fluorinated counterpart. This has implications for its reactivity in cross-coupling reactions and its potential to interact with biological nucleophiles.

Property2,2-Difluoro-1,3-benzodioxole-5-boronic acidNotes
CAS Number 190903-71-0[6][7]
Molecular Formula C₇H₅BF₂O₄[6]
Molecular Weight 201.92 g/mol [6]
Predicted pKa 8.25 ± 0.40Influenced by the electron-withdrawing difluoro group.
Predicted Boiling Point 288.0 ± 50.0 °C[6]
Appearance White to off-white solid[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of difluorobenzodioxolyl boronic acids is their use as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction.[8][9][10] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[11] The ability to introduce the difluorobenzodioxole moiety into a wide range of molecular scaffolds makes these boronic acids highly valuable in the construction of novel drug candidates.

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The reactivity of the boronic acid in the transmetalation step is influenced by its electronic properties. The increased Lewis acidity of difluorobenzodioxolyl boronic acids can facilitate this step, potentially leading to higher reaction efficiency.

dot graph Suzuki_Miyaura_Cycle { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

General Experimental Protocol for Suzuki-Miyaura Coupling: [12]

  • To a reaction vessel, add the aryl halide, difluorobenzodioxolyl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The difluorobenzodioxole moiety is an attractive scaffold for the development of new therapeutic agents. Its incorporation into drug-like molecules can lead to improved potency, selectivity, and pharmacokinetic properties. While specific examples of marketed drugs containing this exact boronic acid-derived fragment are not yet prevalent, the broader class of benzodioxole derivatives has shown significant promise in various therapeutic areas.

  • Anticancer Activity: Benzodioxole derivatives have been investigated as cytotoxic agents against various cancer cell lines.[2][13] The introduction of the difluorobenzodioxole boronic acid moiety allows for the synthesis of novel analogues with potentially enhanced anticancer properties.

  • Enzyme Inhibition: The boronic acid functional group is a known pharmacophore that can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. This makes difluorobenzodioxolyl boronic acids and their derivatives potential candidates for the development of enzyme inhibitors.

  • COX Inhibition: Some benzodioxole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[2]

Spectroscopic Characterization

The structural elucidation of difluorobenzodioxolyl boronic acids and their derivatives relies on a combination of spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide information about the proton and carbon framework of the molecule. Of particular importance is ¹⁹F NMR spectroscopy , which is highly sensitive to the local electronic environment of the fluorine atoms.[12][14][15] The chemical shifts and coupling constants in ¹⁹F NMR can provide valuable insights into the structure and purity of these compounds.[5][16]

  • Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. Techniques such as electrospray ionization (ESI) are commonly employed.[17]

Conclusion and Future Perspectives

Difluorobenzodioxolyl boronic acids represent a valuable and versatile class of building blocks for modern drug discovery. Their unique electronic properties, conferred by the difluoromethylenedioxy group, offer medicinal chemists a powerful tool to modulate the properties of lead compounds. The strategic application of these reagents in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of novel and complex molecular architectures. As the demand for innovative therapeutic agents continues to grow, the exploration of underexplored chemical space becomes increasingly important. Difluorobenzodioxolyl boronic acids provide a gateway to this space, and their continued investigation is likely to yield new and effective drug candidates in the years to come.

References

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Boronic acids and their derivatives have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their unique combination of stability, reactivity, and functional group tolerance has established them as premier reagents, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the core principles and practical applications of boronic acids, with a focused lens on the seminal Suzuki-Miyaura coupling and other transformative reactions. We will delve into the mechanistic underpinnings that dictate their reactivity, offer field-proven experimental insights, and survey their expanding role in complex molecule synthesis, making this a vital resource for researchers, scientists, and professionals in drug development.

Foundational Principles of Boronic Acids

The Boronic Acid Moiety: Structure, Properties, and Reactivity

A boronic acid is an organoboron compound characterized by the general formula R–B(OH)₂.[1][2] This structure consists of a boron atom covalently bonded to an organic group (R) and two hydroxyl groups.[3] The boron atom in boronic acids is sp²-hybridized, resulting in a trigonal planar geometry. A key feature dictating their reactivity is the presence of a vacant p-orbital on the boron atom, rendering them as mild Lewis acids.[4] This electron deficiency is central to their ability to participate in a wide array of chemical transformations.[5]

Boronic acids are typically white or off-white solids that are relatively stable to air and moisture, a stark contrast to many other organometallic reagents.[5] However, they can undergo trimerization to form boroxines, particularly upon heating or under dehydrating conditions. Proper storage, often under an inert atmosphere at reduced temperatures, is crucial for maintaining their integrity and reactivity.[5]

dot graph R_B_OH__2_Structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} caption { label = "Structure of a Boronic Acid, R-B(OH)₂"; fontsize = 10; } enddot Diagram 1: Structure of a Boronic Acid, R-B(OH)₂. This diagram illustrates the trigonal planar geometry of a boronic acid, highlighting the central boron atom, the organic substituent (R), and the two hydroxyl groups. The vacant p-orbital, a key feature for its Lewis acidity, is also indicated.

A Historical Perspective

The first synthesis and isolation of a boronic acid were reported by Edward Frankland in 1860.[2][4] For over a century, their synthetic utility remained largely unexplored. The landscape of organic synthesis was irrevocably changed with the advent of palladium-catalyzed cross-coupling reactions. The pioneering work of Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s demonstrated the remarkable ability of boronic acids to couple with organic halides, a discovery that culminated in the 2010 Nobel Prize in Chemistry.[6] This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods for constructing C-C bonds.[5][6]

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate, carried out in the presence of a base.[7] This reaction is renowned for its mild conditions, broad substrate scope, and excellent functional group tolerance.[7]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-ligated Pd(0) species, forming a Pd(II) intermediate.[8][9] This step is often the rate-determining step of the overall reaction.

  • Transmetalation: In this crucial step, the organic group from the boronic acid (R²) is transferred to the palladium center.[1] The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species (R²-B(OH)₃⁻), which facilitates the transfer of the R² group to the Pd(II) complex, displacing the halide.[7][10]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the Pd(II) complex to form the new C-C bond in the desired product (R¹-R²).[7][8] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8]

Suzuki_Miyaura_Cycle

Key Reaction Components and Considerations

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the reaction components.

ComponentCommon ExamplesKey Considerations
Boronic Acid/Ester Aryl, heteroaryl, vinyl, alkyl boronic acids; Pinacol estersBoronic acids are generally more reactive but less stable. Boronate esters offer enhanced stability, making them easier to handle and purify, which can lead to higher reproducible yields in complex syntheses.[11]
Organic Halide/Triflate Aryl/vinyl iodides, bromides, chlorides, triflatesReactivity order: I > Br > OTf > Cl. The choice of halide can significantly impact the rate of oxidative addition.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)The choice of palladium source and ligand is critical for catalyst stability and reactivity. Ligands modulate the electron density and steric environment around the palladium center.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, t-BuOKThe base is essential for the transmetalation step. The strength and nature of the base can influence reaction rates and prevent side reactions like protodeboronation.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile, WaterThe solvent system must be capable of dissolving the reagents and is often a mixture of an organic solvent and an aqueous solution of the base.

Table 1: Key Components and Considerations for Suzuki-Miyaura Coupling.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure biaryl product.

Expanding the Synthetic Utility: Beyond Suzuki-Miyaura

While the Suzuki-Miyaura coupling is the most prominent application of boronic acids, their utility extends to a diverse range of other important transformations.

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds.[12][13] It involves the cross-coupling of an aryl boronic acid with an amine or an alcohol.[12][13] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture.[12][14]

The mechanism is thought to involve a Cu(II) or Cu(III) intermediate.[13][15] The reaction typically begins with the transmetalation of the boronic acid to the copper center, followed by coordination of the amine or alcohol. Reductive elimination from a Cu(III) species then forges the C-N or C-O bond.[12][15]

Chan_Lam_Coupling

Liebeskind-Srogl Coupling: A Thioester-Based Approach

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated cross-coupling reaction between a thioester and a boronic acid to form a ketone.[16][17] This reaction proceeds under neutral conditions and offers an alternative to traditional methods for ketone synthesis, such as the use of organocuprates or Friedel-Crafts acylation.[17][18] The use of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC), is crucial for the reaction's success.[16][19]

Boronic Acids as Protecting Groups for Diols

Boronic acids can react reversibly with diols to form cyclic boronate esters.[20][21] This property is widely exploited in synthetic chemistry for the protection of 1,2- and 1,3-diols, particularly in carbohydrate chemistry.[21] The formation of the boronate ester masks the hydroxyl groups, allowing for selective reactions at other positions of the molecule. The protecting group can then be easily removed under mild acidic or aqueous conditions.[20]

Oxidation of Boronic Acids to Phenols

Arylboronic acids can be readily oxidized to the corresponding phenols.[22] This transformation provides a valuable synthetic route to phenols, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[23] A variety of oxidizing agents can be employed, including hydrogen peroxide, N-oxides, and even molecular oxygen under certain conditions.[22][23][24] The reaction is believed to proceed via an ipso-hydroxylation mechanism.[22]

Synthesis and Handling of Boronic Acids

Common Synthetic Routes

The most common method for the synthesis of boronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium species, with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), followed by acidic hydrolysis.[25][26]

dot graph Grignard_Synthesis { graph [bgcolor="#F1F3F4", fontname="Arial", rankdir=LR]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#4285F4"];

} caption { label = "Synthesis of Boronic Acids via Grignard Reagents"; fontsize = 10; } enddot Diagram 4: Synthesis of Boronic Acids via Grignard Reagents. This workflow illustrates the common synthetic route to boronic acids, starting from an organic halide, forming a Grignard reagent, which then reacts with a trialkyl borate, followed by acidic workup to yield the final boronic acid product.

Safety and Handling

While generally considered less hazardous than many other organometallic reagents, boronic acids are not without risks. They can be irritants to the skin, eyes, and respiratory tract.[27][28] It is essential to handle them in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[28][29][30] For specific safety information, always consult the Safety Data Sheet (SDS) for the particular boronic acid being used.[31]

Conclusion and Future Outlook

Boronic acids have firmly established themselves as a cornerstone of modern organic synthesis. Their versatility, demonstrated through the Suzuki-Miyaura coupling and a host of other transformations, has enabled the construction of countless complex molecules that are vital to the pharmaceutical, agrochemical, and materials science industries.[32][33] The ongoing development of new boronic acid derivatives, novel catalytic systems, and expanded reaction methodologies continues to broaden the horizons of their application. As the demand for more efficient and sustainable synthetic methods grows, the role of boronic acids is poised to become even more significant in the years to come.

References

A Senior Application Scientist's Guide to Sourcing and Utilizing (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a candidate's physicochemical and pharmacokinetic properties. The 2,2-difluorobenzo[d]dioxole moiety, in particular, has garnered significant interest as a bioisostere for catechol and other related functionalities. The introduction of the difluoro group can enhance metabolic stability, modulate pKa, and improve cell permeability. When functionalized as a boronic acid at the 4-position (CAS Number: 126120-87-4), this building block becomes a versatile reagent for the synthesis of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of sourcing high-quality (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, its quality control, handling, and a practical application in synthetic chemistry.

Supplier Landscape and Quality Considerations

The reliable supply of key building blocks is a critical, yet often overlooked, aspect of a successful drug discovery campaign. For (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, a number of commercial suppliers are available. However, the quality and purity of the material can vary, impacting the reproducibility of synthetic reactions and potentially introducing confounding variables in biological assays.

Comparative Analysis of Commercial Suppliers

A survey of prominent chemical suppliers reveals a range of available purities and supporting analytical data. When selecting a supplier, it is imperative to look beyond the listed purity and consider the comprehensiveness of the analytical data provided.

SupplierStated PurityAnalytical Data Typically Provided
Ambeed≥95%NMR, HPLC, LC-MS[1]
BLDpharm≥95%NMR, HPLC, LC-MS[2]
ChemScene≥95.0% (by NMR)NMR[3]
iChemicalInquireBasic physical properties[4]
BoronPharmNLT 97%Inquire[5]
Fluorochem97%Inquire[6]

Note: The availability of specific batches and their corresponding analytical data should always be confirmed directly with the supplier.

The Criticality of a Comprehensive Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis (CoA) is the cornerstone of quality assurance for any chemical reagent. Beyond a simple statement of purity, a robust CoA for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid should include:

  • Identity Confirmation: ¹H NMR, ¹⁹F NMR, and Mass Spectrometry data confirming the chemical structure.

  • Purity Assessment: HPLC or GC chromatogram with peak integration, specifying the method used (column, mobile phase, detection wavelength).

  • Residual Solvent Analysis: Typically determined by ¹H NMR or GC.

  • Water Content: Karl Fischer titration is the gold standard.

  • Appearance and Physical Constants: Melting point, color, and form.

Synthesis, Stability, and Impurity Profile

A foundational understanding of the synthetic route to (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is invaluable for anticipating potential impurities. While specific proprietary methods may vary between suppliers, a common synthetic approach involves the borylation of a suitable precursor, such as 4-bromo-2,2-difluorobenzo[d]dioxole.

Illustrative Synthetic Pathway

G A 4-Bromo-2,2-difluorobenzo[d]dioxole B Organolithium or Grignard Reagent A->B 1. n-BuLi or Mg C Trialkyl borate (e.g., B(OiPr)₃) B->C 2. Electrophilic trap D Acidic Workup (e.g., aq. HCl) C->D 3. Hydrolysis E (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid D->E

Caption: A general synthetic scheme for the preparation of aryl boronic acids.

This pathway can introduce several process-related impurities:

  • Starting Material: Unreacted 4-bromo-2,2-difluorobenzo[d]dioxole.

  • Homocoupling Byproducts: Formation of biphenyl derivatives from the organometallic intermediate.

  • De-boronated Product: 2,2-difluorobenzo[d]dioxole formed by protonation of the organometallic intermediate.

  • Inorganic Salts: Lithium or magnesium salts from the workup.

Inherent Instability of Boronic Acids: Dehydration and Oxidation

Aryl boronic acids are susceptible to dehydration, particularly upon heating or under vacuum, to form cyclic anhydride trimers known as boroxines .

G cluster_0 Dehydration (Reversible) A 3 x (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid B Boroxine Trimer A->B - 3 H₂O B->A + 3 H₂O

Caption: Reversible dehydration of a boronic acid to its boroxine trimer.

The presence of boroxines can lead to broadened or multiple signals in ¹H NMR spectra, complicating analysis. Dissolving the sample in a coordinating solvent such as methanol-d₄ can often break up the trimer and provide a sharper spectrum.

Oxidative degradation is another potential stability issue for boronic acids, leading to the formation of the corresponding phenol. It is therefore crucial to store the compound under an inert atmosphere and at reduced temperatures.

Quality Control and Analytical Procedures

A self-validating system for assessing the quality of incoming (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is essential for reproducible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the aromatic protons and the presence of organic impurities. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

  • ¹⁹F NMR: A powerful tool for confirming the presence of the -CF₂- group and detecting any fluorinated impurities.

  • ¹¹B NMR: Can be used to assess the environment of the boron atom and distinguish between the boronic acid and potential boronate esters or boroxines.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed to determine the purity of aryl boronic acids.

Illustrative HPLC Protocol:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the boronic acid in 1 mL of Acetonitrile/Water (1:1).

This method should provide a sharp peak for the desired compound and separate it from potential non-polar impurities and more polar degradation products.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in drug discovery is as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds.

Workflow for a Typical Suzuki-Miyaura Coupling

G A Reaction Setup (Inert Atmosphere) B Add Aryl Halide, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, and Solvent A->B C Degas Solvent B->C D Add Base (e.g., K₂CO₃, Cs₂CO₃) C->D E Add Palladium Catalyst and Ligand D->E F Heat Reaction Mixture (e.g., 80-100 °C) E->F G Reaction Monitoring (TLC, LC-MS) F->G H Workup (Aqueous Extraction) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equiv.), and a suitable solvent (e.g., 1,4-dioxane/water, 4:1).

  • Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Handling and Storage

Proper handling and storage are paramount to maintain the quality and integrity of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C.[7] Protect from moisture and light.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

Conclusion

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a valuable building block for medicinal chemists seeking to introduce the 2,2-difluorobenzo[d]dioxole scaffold into their target molecules. A thorough evaluation of suppliers, coupled with a rigorous in-house quality control system, is essential for ensuring the reliability and reproducibility of synthetic efforts. By understanding the inherent stability and potential impurity profile of this reagent, and by employing robust synthetic and analytical protocols, researchers can confidently leverage its utility in the pursuit of novel therapeutics.

References

Methodological & Application

Introduction: The Strategic Importance of the 2,2-Difluorobenzodioxole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability and vast scope in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or pseudohalide has transformed the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4]

This guide focuses on a specific, high-value building block: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (CAS No. 126120-87-4).[5][6][7] The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structure in drug discovery.[8] The strategic incorporation of the difluoromethylenedioxy group can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of a drug candidate.[8] This makes (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid a critical intermediate for accessing novel therapeutics.

This document serves as a comprehensive technical guide, providing not only detailed protocols but also the underlying scientific principles to empower researchers to successfully implement and optimize this crucial transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Mechanism cluster_oa Step 1 cluster_tm Step 2 cluster_re Step 3 pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation product R¹-R² tm_complex->product Reductive Elimination re_entry tm_complex->re_entry re_entry->pd0 oa_entry tm_entry aryl_halide R¹-X (Aryl Halide) aryl_halide->pd0 boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->oa_complex base Base (e.g., K₃PO₄) base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (C-X) bond of the organic halide (R¹-X). This process oxidizes the palladium to Pd(II), forming a square-planar intermediate.[9][10] The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[11] For less reactive halides like chlorides, more electron-rich and bulky phosphine ligands are often required to promote this step.[12][13]

  • Transmetalation : This is the key bond-forming step where the organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base.[10][14] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex.[2][15][16]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product (R¹-R²). This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, which re-enters the cycle.[9][10]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst system, the base, the solvent, and the reaction temperature.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount for achieving high yields and reaction efficiency.

  • Palladium Precatalysts : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[9] Pd(OAc)₂ and Pd₂(dba)₃ are sources of Pd(0) but require the addition of a stabilizing ligand.[12] Pd(PPh₃)₄ is an air-stable Pd(0) complex that can sometimes be used directly, especially for less demanding couplings.[1]

Catalyst SystemTypical Substrates & ConditionsKey Advantages
Pd(PPh₃)₄ Simple, unhindered aryl bromides and iodides.Air-stable, easy to handle, commercially available.
Pd(OAc)₂ / SPhos Aryl chlorides, hindered substrates, reactions at lower temperatures.[18]High activity, broad substrate scope, promotes difficult couplings.[17]
Pd₂(dba)₃ / XPhos Unstable boronic acids, heteroaryl couplings.[19]Rapid generation of the active catalyst, effective for challenging partners.
Pd(dppf)Cl₂ Versatile for a wide range of aryl halides and boronic acids.Robust, often used for heteroaryl couplings, good functional group tolerance.[20]
The Role and Choice of the Base

The base is not a mere spectator; it is a critical activator in the catalytic cycle.[2] Its primary role is to facilitate the transmetalation step by forming the reactive boronate species.[16]

  • Inorganic Bases : These are the most common choices.

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are widely used, often in an aqueous/organic solvent mixture.[10] Cs₂CO₃ is more soluble and basic, often providing better results for difficult couplings.

    • Potassium Phosphate (K₃PO₄) is a strong, non-nucleophilic base that is particularly effective for hindered substrates and can help prevent side reactions like protodeboronation.[10][12]

    • Hydroxides (e.g., NaOH, Ba(OH)₂) are strong bases that can be effective but may not be suitable for substrates with base-sensitive functional groups.[16]

Solvent Systems

The choice of solvent influences reagent solubility, reaction rate, and sometimes the reaction pathway. Biphasic solvent systems are very common in Suzuki couplings.

  • Ethers : 1,4-Dioxane and Tetrahydrofuran (THF) are frequently used, often with water as a co-solvent.[10][21]

  • Aromatics : Toluene is a common choice, especially for reactions requiring higher temperatures.[12]

  • Amides : N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can be effective, though workup can be more challenging.[1][12]

The addition of a small amount of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[12]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with a generic aryl bromide. Optimization of equivalents, temperature, and reaction time may be necessary for specific substrates.

Workflow Diagram

protocol_workflow start Start reagents 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, Base) start->reagents inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->inert add_catalyst 3. Add Catalyst & Solvent (Pd catalyst, degassed solvent) inert->add_catalyst reaction 4. Heat & Stir (e.g., 80-100 °C, monitor by TLC/LC-MS) add_catalyst->reaction workup 5. Aqueous Workup (Cool, dilute with EtOAc, wash with H₂O/brine) reaction->workup purify 6. Dry & Purify (Dry over Na₂SO₄, concentrate, column chromatography) workup->purify end End (Characterize pure product) purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents

  • Aryl Halide (e.g., Aryl Bromide): 1.0 mmol, 1.0 equiv.

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid: 1.2 mmol, 1.2 equiv.

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): 0.03 mmol, 3 mol%.

  • Base (e.g., K₃PO₄): 2.0 mmol, 2.0 equiv.

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v mixture, 5 mL total).

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[1]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Reagent Addition : Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%). Then, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[1]

  • Reaction Execution : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (typically the aryl halide) is consumed. Reaction times can vary from 1 to 24 hours.[22]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor choice of base/solvent.Use a fresh batch of catalyst or a more active precatalyst/ligand system.[18] Ensure the reaction setup is rigorously purged with inert gas. Screen alternative bases (e.g., Cs₂CO₃) and solvents.
Protodeboronation The boronic acid is unstable under the reaction conditions (hydrolytic deboronation).[19]Use a stronger, less nucleophilic base like K₃PO₄.[10] Employ anhydrous conditions if possible. Consider using a more stable boronic ester (e.g., pinacol ester) as the coupling partner.[23]
Homocoupling of Boronic Acid Oxygen present in the reaction mixture; High catalyst loading.Thoroughly degas all solvents and ensure a robust inert atmosphere. Reduce the catalyst loading.
Formation of Palladium Black Ligand decomposition or insufficient ligand to stabilize the Pd(0) species.Increase the ligand-to-palladium ratio. Switch to a more robust ligand like SPhos or XPhos.[12]

References

Application Notes and Experimental Protocols for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,2-Difluorobenzodioxole Moiety

The (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a pivotal building block in modern medicinal chemistry and materials science.[1][2][3][4] The difluorobenzodioxole scaffold is of particular interest as a bioisostere for catechol functionalities, offering improved metabolic stability and modulated electronic properties.[2] The introduction of this moiety into organic molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has become a cornerstone technique for the synthesis of novel pharmaceutical candidates and advanced materials.[5][6]

Boronic acids, in general, are valued for their versatility, relatively low toxicity, and stability compared to other organometallic reagents.[7][8] They are generally stable in air and moisture, though precautions are necessary to prevent decomposition pathways like protodeboronation, especially with electron-deficient systems.[7][9] This guide provides a comprehensive experimental protocol for the application of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in a typical Suzuki-Miyaura cross-coupling reaction, with a focus on the underlying principles and practical considerations for achieving high yields and purity.

Physicochemical Properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

A foundational understanding of the reagent's properties is critical for its effective use.

PropertyValue
CAS Number 126120-87-4
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
Appearance Typically a white to off-white crystalline solid
Boiling Point 299°C at 760 mmHg[10]
Flash Point 134.6°C[10]
Density 1.58 g/cm³[10]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide (or triflate).[5][6] The catalytic cycle, typically employing a palladium(0) species, is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[6][11]

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[8][11]

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.[6][11]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly with potentially sensitive substrates like ortho-fluorinated boronic acids which can be prone to protodeboronation.[9][12]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow prep Reaction Setup (Vial, Stir Bar) reagents Add Reactants: - Aryl Halide - Boronic Acid - Base prep->reagents 1 inert Inert Atmosphere (Evacuate/Backfill N2/Ar) reagents->inert 2 catalyst Add Catalyst/Ligand inert->catalyst 3 solvent Add Degassed Solvent catalyst->solvent 4 reaction Reaction (Stirring, Heating) solvent->reaction 5 workup Aqueous Workup (Quench, Extract) reaction->workup 6 purify Purification (Column Chromatography) workup->purify 7 product Isolated Product purify->product 8

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline for the coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 - 1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or a toluene/water mixture)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and carefully evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can lead to catalyst degradation and side reactions like homocoupling.[11]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Subsequently, add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Key Considerations and Troubleshooting

ParameterRationale & Expert Insights
Choice of Base The base is essential for activating the boronic acid to form the boronate, facilitating transmetalation.[8] For substrates sensitive to protodeboronation, a milder base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like NaOH or KOH.[12]
Solvent System Solvents must be thoroughly degassed to remove dissolved oxygen. Aprotic polar solvents like dioxane or THF are common. The addition of water can sometimes accelerate the reaction but may also increase the risk of protodeboronation.[11]
Catalyst & Ligand For challenging or sterically hindered substrates, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction rates and yields.[5]
Protodeboronation This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] It is often accelerated by heat and strong bases. Using highly active catalysts that allow for lower reaction temperatures and shorter times can mitigate this issue.[12]
Homocoupling The formation of a biaryl from two molecules of the boronic acid can occur, particularly in the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[11] Ensuring a rigorously inert atmosphere is the primary preventative measure.

Safety and Handling of Boronic Acids

While boronic acids are generally more stable than many other organometallic reagents, proper handling is essential.[7]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in a cool, dry, and well-ventilated area, away from incompatible substances.[13] The container should be tightly sealed to protect from moisture, which can lead to the formation of boroxines (cyclic trimers) and affect stoichiometry.[9]

  • Handling: Handle the solid material in a fume hood to avoid inhalation of dust. Use appropriate tools like spatulas or scoops for transfers to minimize dust generation.[13]

Conclusion

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a valuable synthetic intermediate for accessing complex molecular architectures. A successful Suzuki-Miyaura coupling with this reagent hinges on a careful selection of reaction conditions to favor the desired cross-coupling pathway over competing side reactions like protodeboronation. By understanding the mechanistic principles and adhering to the detailed protocols and handling guidelines presented, researchers can effectively incorporate this important structural motif into their synthetic targets.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,2-difluorobenzo[d]dioxole moiety is a critical pharmacophore in modern drug discovery, prized for its ability to modulate the physicochemical and metabolic properties of bioactive molecules. Its incorporation into complex organic scaffolds is frequently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This guide provides an in-depth technical overview and actionable protocols for the successful coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with various organic halides.

Introduction: The Significance of the 2,2-Difluorobenzodioxole Moiety and the Suzuki-Miyaura Coupling

The 2,2-difluorobenzodioxole unit serves as a bioisostere for catechol and related functionalities, offering improved metabolic stability and altered electronic properties. The strong electron-withdrawing nature of the difluoromethyl group can significantly influence the reactivity of the boronic acid, presenting unique challenges and opportunities in cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it a cornerstone of modern synthetic chemistry.[3]

Mechanistic Considerations for Coupling with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The successful coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid hinges on optimizing each of these steps.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L_n Pd(0)L_n (Active Catalyst) R1-Pd(II)L_n-X R¹-Pd(II)L_n-X (Oxidative Addition Adduct) Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition (R¹-X) R1-Pd(II)L_n-R2 R¹-Pd(II)L_n-R² (Transmetalation Product) R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination R1-R2 R¹-R² (Coupled Product) R1-Pd(II)L_n-R2->R1-R2 caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The electron-withdrawing nature of the 2,2-difluorobenzodioxole ring system can render the boronic acid less nucleophilic, potentially slowing down the transmetalation step.[5] This is often the rate-limiting step in couplings involving electron-deficient boronic acids.[6] Therefore, the choice of catalyst, ligand, base, and solvent is critical to facilitate this key transformation.

Selecting the Optimal Palladium Catalyst and Ligand

The choice of the palladium source and, more importantly, the ancillary ligand is paramount for a successful coupling reaction.

Palladium Precatalysts

Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂.[4][7] While Pd(0) sources like Pd(PPh₃)₄ can directly enter the catalytic cycle, Pd(II) sources such as Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[4]

Ligand Selection: Overcoming the Challenge of an Electron-Deficient Boronic Acid

For challenging coupling partners like (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, the use of bulky, electron-rich phosphine ligands is often beneficial. These ligands stabilize the palladium center, promote oxidative addition, and, crucially, accelerate the rate-limiting transmetalation step.[6]

Recommended Ligand Classes:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for Suzuki-Miyaura couplings of challenging substrates.[6] Their steric bulk and electron-donating properties facilitate the formation of the catalytically active monoligated palladium species.

  • Bulky Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices for coupling electron-deficient boronic acids.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong electron-donating ability and steric bulk, making them highly effective in a wide range of cross-coupling reactions.[8]

Catalyst SystemAryl Halide PartnerKey AdvantagesReference
Pd(OAc)₂ / SPhosAryl chlorides, bromides, and triflatesBroad substrate scope, high activity for challenging couplings.[7]
Pd₂(dba)₃ / XPhosSterically hindered aryl halidesExcellent for sterically demanding coupling partners.[6]
Pd(OAc)₂ / PCy₃Aryl chlorides and triflatesHighly effective for less reactive aryl halides.[8]
PEPPSI-IPrAryl chloridesAir and moisture stable precatalyst, good for NHC catalysis.[4]

The Role of Base and Solvent

Base Selection

The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[8]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often preferred.

  • Fluoride Sources: In some cases, fluoride sources like potassium fluoride (KF) can be effective, particularly in anhydrous conditions.[8]

Solvent System

The choice of solvent is critical for solubility of the reagents and for influencing the reaction rate.

  • Aprotic Polar Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with the addition of a small amount of water.[1] The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be employed, especially for less reactive aryl halides.[1]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. Optimization may be necessary for specific substrates.

General Protocol for Coupling with an Aryl Bromide

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-dioxane/water (10:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

Procedure:

  • To a reaction vessel containing a magnetic stir bar, add the aryl bromide, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath or microwave reactor and heat to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Coupling with an Aryl Chloride

For less reactive aryl chlorides, a more active catalyst system and higher temperatures may be required.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (6 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Degassed toluene

  • Reaction vessel

  • Magnetic stir bar

Procedure:

  • Follow the general procedure outlined in section 5.1, substituting the listed reagents.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction closely as longer reaction times may be necessary.

Optimization and Troubleshooting Workflow

Optimization_Workflow start Start: Low Yield or No Reaction catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, PEPPSI-IPr) start->catalyst base Optimize Base (K₃PO₄, Cs₂CO₃, K₂CO₃) catalyst->base success Success: High Yield catalyst->success Improvement solvent Vary Solvent System (Dioxane/H₂O, Toluene, DMF) base->solvent base->success Improvement temperature Adjust Temperature (80-140 °C) solvent->temperature solvent->success Improvement boronic_acid Check Boronic Acid Quality (Consider using pinacol ester) temperature->boronic_acid temperature->success Improvement boronic_acid->success If all else fails caption Figure 2: Workflow for Optimizing the Coupling Reaction.

Caption: Figure 2: Workflow for Optimizing the Coupling Reaction.

Common Issues and Solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of fresh, high-quality palladium precatalysts and ligands. Consider using a more active ligand system.

    • Inefficient Transmetalation: Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).

    • Low Temperature: Increase the reaction temperature.

  • Protodeborylation of the Boronic Acid:

    • This is a common side reaction where the C-B bond is cleaved by a proton source.[9]

    • Solution: Use anhydrous solvents and ensure the inert atmosphere is maintained. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6]

  • Homocoupling of the Boronic Acid:

    • This can occur at high temperatures or with certain catalyst systems.

    • Solution: Lower the reaction temperature and optimize the catalyst loading.

Conclusion

The Suzuki-Miyaura coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a highly valuable transformation for the synthesis of novel compounds in pharmaceutical and materials science. While the electron-deficient nature of this boronic acid can present challenges, a rational approach to the selection of the palladium catalyst, ligand, base, and solvent system can lead to high-yielding and reproducible results. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement this important reaction in their synthetic endeavors.

References

Application Note: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2,2-Difluorobenzo[d]dioxole Moiety in Medicinal Chemistry

The 2,2-difluorobenzo[d]dioxole scaffold is a privileged structural motif in modern drug discovery, imparting unique and highly desirable properties to bioactive molecules. Its incorporation can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] The gem-difluoro group acts as a bioisostere for a carbonyl group or other functionalities, offering a metabolically stable alternative that can positively influence a compound's pharmacokinetic profile. This makes derivatives of 2,2-difluorobenzo[d]dioxole, particularly the corresponding boronic acids, invaluable building blocks for medicinal chemists.

One of the most prominent applications of this scaffold is in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. These therapies aim to correct the function of the defective CFTR protein in patients with cystic fibrosis. For instance, the CFTR modulator Tezacaftor incorporates the (2,2-difluorobenzo[d]dioxol-5-yl) moiety, highlighting the critical role of this structural unit in achieving therapeutic efficacy.[1]

This application note provides a comprehensive guide to the use of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid and its isomers in the synthesis of bioactive molecules, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will detail the physicochemical properties of the reagent, provide a step-by-step protocol for a representative coupling reaction, and discuss the broader implications for drug development.

Physicochemical Properties and Handling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a stable, crystalline solid that serves as a key reagent in palladium-catalyzed cross-coupling reactions. Proper handling and storage are essential to ensure its reactivity and purity.

PropertyValueSource
CAS Number 126120-87-4[2][3]
Molecular Formula C₇H₅BF₂O₄[4]
Molecular Weight 201.92 g/mol [4]
Appearance White to off-white solid---
Boiling Point 299°C at 760 mmHg[2]
Density 1.58 g/cm³[2]
Flash Point 134.6°C[2]
Vapor Pressure 0.000549 mmHg at 25°C[2]

Safety and Handling:

Arylboronic acids are generally considered to be of low toxicity; however, they can be irritating to the eyes, skin, and respiratory tract.[5] As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5][6] Work should be conducted in a well-ventilated fume hood.[5][6] Arylboronic acids can be sensitive to air and moisture, leading to degradation over time. It is recommended to store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place.[5] Some arylboronic acids have been found to be weakly mutagenic in microbial assays, and therefore should be handled as potentially genotoxic impurities.[7]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the primary application for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. This reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar_X Ar-X Ar_X->Oxidative_Addition Ar_BOH2 Ar'-B(OH)2 + Base Ar_BOH2->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Key Biaryl Intermediate for CFTR Modulator Analogs

While specific synthetic routes for marketed drugs are proprietary, the following protocol details a representative Suzuki-Miyaura coupling to form a key biaryl intermediate analogous to those used in the synthesis of CFTR modulators. This example utilizes the commercially available (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid, which is structurally very similar to the 4-yl isomer and follows the same reaction principles.

Reaction:

Materials:

  • (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid (1.2 mmol, 1.2 equiv)

  • 3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add (2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid (1.2 mmol), 3-Bromo-2-methylpyridine (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Degas the 1,4-dioxane and water by bubbling with inert gas for 15-20 minutes.

    • Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.

    • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired biaryl product, 2-Methyl-3-(2,2-difluorobenzo[d]dioxol-5-yl)pyridine.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add solid reagents to Schlenk flask: - Boronic Acid - Aryl Halide - Pd Catalyst - Base B 2. Evacuate and backfill with N2/Ar (3x) A->B C 3. Add degassed Dioxane/Water B->C D 4. Heat to 90°C with stirring C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool to RT, dilute with EtOAc/Water E->F G 7. Separatory funnel extraction F->G H 8. Dry and concentrate organic phase G->H I 9. Purify by column chromatography H->I J Final Product I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Conclusion and Future Perspectives

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid and its isomers are powerful and versatile building blocks in the synthesis of complex bioactive molecules. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating the 2,2-difluorobenzo[d]dioxole moiety, which is of high value in medicinal chemistry for its ability to enhance the pharmacokinetic properties of drug candidates. The successful application of this structural motif in CFTR modulators underscores its importance and suggests that it will continue to be a key component in the design of future therapeutics for a range of diseases. Further exploration of the synthetic utility of this boronic acid will undoubtedly lead to the discovery of novel and potent bioactive compounds.

References

Application Notes & Protocols: The Role of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks that impart favorable physicochemical and pharmacokinetic properties to a drug candidate. (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid has emerged as a cornerstone reagent, particularly in the synthesis of complex heterocyclic and biaryl scaffolds. Its utility extends beyond being a mere synthetic handle; the embedded 2,2-difluorobenzodioxole moiety is a "privileged" structural motif, recognized for its ability to enhance metabolic stability and modulate electronic properties, thereby improving a molecule's drug-like characteristics.[1][2]

This guide provides an in-depth exploration of the strategic application of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in drug discovery. We will delve into the mechanistic rationale for its use, provide validated protocols for its core application in Suzuki-Miyaura cross-coupling, and present a case study on its pivotal role in the development of revolutionary therapeutics for cystic fibrosis.

Part 1: The Strategic Value of the 2,2-Difluorobenzodioxole Moiety

The decision to incorporate the 2,2-difluorobenzodioxole group is a deliberate strategy in lead optimization, aimed at addressing common challenges in drug development.

1.1. Enhanced Metabolic Stability: The geminal difluoro group (CF₂) serves as a bioisostere for a methylene group (CH₂) or an ether oxygen. However, the high strength of the C-F bond makes it exceptionally resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[3] This is a critical advantage, as blocking metabolic hotspots on a drug candidate can significantly increase its half-life and bioavailability, leading to a more favorable dosing regimen.[2] The electron-withdrawing nature of the fluorine atoms also deactivates the adjacent aromatic ring towards oxidative metabolism.

1.2. Modulation of Physicochemical Properties: Fluorine's high electronegativity can profoundly influence the acidity (pKa) of nearby functional groups.[3] This modulation can be crucial for optimizing a drug's solubility, membrane permeability, and binding affinity to its biological target. The difluorobenzodioxole moiety can fine-tune the electronic characteristics of the molecule, which is essential for establishing potent and selective interactions within a protein's binding pocket.[1]

1.3. Bioavailability and Privileged Scaffolding: The benzodioxole core itself is considered a privileged structure in drug discovery, often associated with good bioavailability.[1] When combined with the stability-enhancing difluoro group, the resulting scaffold provides a robust platform for building complex drug molecules with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary synthetic application of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and versatile tools for constructing C(sp²)-C(sp²) bonds, which are fundamental to the structure of numerous pharmaceuticals.[4][5][6]

The reaction couples the boronic acid with an organohalide (or triflate) to form a biaryl or vinyl-aryl structure. Its widespread use is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.[7][8]

Below is a diagram illustrating the general workflow for incorporating this key reagent in a drug discovery pipeline, followed by the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_0 Discovery Phase cluster_1 Optimization & Development Target Target Identification & Validation Scaffold Scaffold Design: Incorporate 2,2-Difluorobenzodioxole for Stability Target->Scaffold BoronicAcid (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid Scaffold->BoronicAcid ArylHalide Aryl/Heteroaryl Halide Partner (R-X) Scaffold->ArylHalide Suzuki Suzuki-Miyaura Cross-Coupling BoronicAcid->Suzuki ArylHalide->Suzuki Library Compound Library Synthesis Suzuki->Library Screening HTS & Lead ID Library->Screening LeadOp Lead Optimization (SAR Studies) Screening->LeadOp ADME ADME/Tox Profiling LeadOp->ADME Candidate Candidate Selection ADME->Candidate G start pd0 Pd(0)L₂ (Active Catalyst) pdII_add R-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pdII_add R-X product R-Ar (Coupled Product) pdII_trans R-Pd(II)L₂-Ar (Transmetalation Complex) pdII_add->pdII_trans ArB(OH)₃⁻ pdII_trans->pd0 R-Ar label_re Reductive Elimination pdII_trans->label_re label_oa Oxidative Addition label_oa->pdII_add label_tm Transmetalation label_tm->pdII_trans label_re->product rx R-X (Aryl Halide) rx->label_oa boronic Ar-B(OH)₂ (Boronic Acid) boronic->label_tm base Base (e.g., K₃PO₄) base->label_tm

References

The Strategic Application of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the 2,2-Difluorobenzo[d]dioxole Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and physicochemical properties. The 2,2-difluorobenzo[d]dioxole unit, in particular, has emerged as a "privileged" structural motif. Its unique electronic properties and metabolic stability make it a highly sought-after building block for the synthesis of novel therapeutic agents. This application note provides a comprehensive guide to the use of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid as a versatile building block, with a focus on its application in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

The difluoromethylenedioxy group acts as a bioisostere for a catechol or guaiacol moiety, offering improved metabolic stability by blocking oxidative degradation pathways. This is of paramount importance in the design of orally bioavailable drugs. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity of neighboring protons and the overall electronic distribution of the molecule, which can be fine-tuned to optimize target engagement.

Core Applications in Medicinal Chemistry: A Focus on CFTR Modulators

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across cell membranes. A key therapeutic strategy involves the use of small molecules, known as CFTR modulators, that can correct the function of the mutated protein. The 2,2-difluorobenzo[d]dioxole moiety is a key component in several investigational and approved CFTR correctors. These correctors aim to rescue the misfolded CFTR protein and facilitate its trafficking to the cell surface.

The synthesis of these complex molecules often relies on robust and efficient cross-coupling methodologies, with the Suzuki-Miyaura reaction being a cornerstone. (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid serves as a critical nucleophilic partner in these reactions, enabling the formation of key carbon-carbon bonds.

Synthesis of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid: A Reliable Protocol

The availability of high-quality (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a prerequisite for its successful application. While several methods for the synthesis of arylboronic acids are known, a common and reliable approach involves the lithiation of an aryl bromide followed by quenching with a trialkyl borate.

Protocol 1: Synthesis of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

This protocol is based on established methods for the synthesis of arylboronic acids from aryl halides.

Materials:

  • 4-Bromo-2,2-difluorobenzo[d]dioxole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2,2-difluorobenzo[d]dioxole (1.0 equivalent). Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude boronic acid can be purified by recrystallization or silica gel chromatography to yield the desired product.

Data Summary Table:

PropertyValue
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
Appearance White to off-white solid
Boiling Point 299°C at 760 mmHg
Density 1.58 g/cm³
CAS Number 126120-87-4

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds. The electron-deficient nature of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid can present unique challenges, such as a slower rate of transmetalation. However, with the appropriate choice of catalyst, ligand, and base, high yields can be achieved. For electron-poor boronic acids, the use of electron-rich and bulky phosphine ligands is often beneficial.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with an Aryl Bromide

This protocol is a generalized procedure adaptable for a range of aryl and heteroaryl bromides. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add the aryl bromide (1.0 eq), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a concentration of the aryl bromide of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired biaryl product.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand, and Base degas Inert Atmosphere (Evacuate/Backfill) reagents->degas solvents Add Degassed Dioxane/Water heat Heat to 80-100 °C solvents->heat degas->solvents monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Catalytic Cycle Diagram:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂, Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Conclusion and Future Outlook

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a valuable and versatile building block in modern medicinal chemistry. Its strategic use, particularly in the synthesis of CFTR modulators, highlights the importance of fluorinated scaffolds in drug design. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. As the demand for more sophisticated and effective therapeutics continues to grow, the application of such specialized building blocks will undoubtedly play a pivotal role in the discovery of next-generation medicines.

Application Notes and Protocols for the Preparation of Biaryl Derivatives from (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,2-Difluorobenzo[d]dioxole Moiety in Modern Drug Discovery

The (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid scaffold is a cornerstone building block in contemporary medicinal chemistry, most notably for its integral role in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[1][2] The gem-difluoro group on the dioxole ring offers a unique combination of metabolic stability and lipophilicity, making it a highly sought-after motif in the design of novel therapeutics. This guide provides a comprehensive overview of the preparation of biaryl derivatives from (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying scientific rationale for experimental choices. By understanding the "why" behind the "how," researchers can more effectively troubleshoot and adapt these methods to their specific synthetic targets.

Chemical and Physical Properties

A thorough understanding of the starting material's properties is critical for successful and safe experimentation.

PropertyValue
CAS Number 126120-87-4
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
Boiling Point 299°C at 760 mmHg
Density 1.58 g/cm³
Vapour Pressure 0.000549 mmHg at 25°C

(Data sourced from iChemical[3])

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for forging carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[4] This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[5][6]

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in Suzuki-Miyaura Couplings

The electron-withdrawing nature of the difluorinated benzodioxole ring system introduces specific challenges to the Suzuki-Miyaura coupling. These electron-deficient boronic acids can exhibit slower rates of transmetalation, which is often the rate-limiting step in the catalytic cycle. To overcome this, careful selection of the catalyst, ligand, and base is paramount.

Catalyst and Ligand Selection: For coupling electron-deficient boronic acids with electron-rich aryl halides, standard catalysts like Pd(PPh₃)₄ may be sufficient. However, for more challenging couplings, particularly with sterically hindered or electron-neutral/deficient aryl halides, more advanced catalyst systems are recommended. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective in promoting both the oxidative addition and reductive elimination steps.[7]

Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation. Stronger bases are often required for electron-deficient boronic acids. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) can be effective, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior for challenging couplings.[8] It is crucial to note that excessively harsh basic conditions can lead to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of biaryl derivatives from (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. Optimization may be required for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is suitable for the coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with a range of aryl bromides.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification a Combine Reagents: -(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equiv) -Aryl Bromide (1.0 equiv) -Pd(dppf)Cl2 (0.05 equiv) -K3PO4 (2.0 equiv) b Add Degassed Solvent: -1,4-Dioxane/H2O (4:1) a->b c Heat to 80-100 °C b->c d Monitor by TLC/LC-MS c->d e Cool to RT, Dilute with EtOAc d->e f Wash with H2O and Brine e->f g Dry over Na2SO4, Filter, Concentrate f->g h Purify by Column Chromatography g->h

Figure 2: Workflow for the general Suzuki-Miyaura coupling protocol.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

  • Aryl bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system of 1,4-dioxane and water (4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Coupling with a Heterocyclic Chloride using a Buchwald Precatalyst

This protocol is designed for more challenging couplings, such as with electron-deficient or sterically hindered heterocyclic chlorides.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

  • Heterocyclic chloride

  • XPhos Pd G3 (a Buchwald precatalyst)

  • Cesium carbonate (Cs₂CO₃)

  • tert-Butanol (t-BuOH) (anhydrous, degassed)

  • Water (deionized, degassed)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.5 mmol, 1.5 equiv), the heterocyclic chloride (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.03 mmol, 0.03 equiv), and Cs₂CO₃ (2.5 mmol, 2.5 equiv) to a vial equipped with a stir bar.

  • Add degassed t-BuOH and water (10:1, 10 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).

  • Wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Ineffective base- Poor solvent choice- Low temperature- Use a fresh batch of catalyst or a more active precatalyst.- Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).- Evaluate different solvent systems (e.g., dioxane/water, toluene/water, THF/water).- Incrementally increase the reaction temperature.
Protodeboronation - Presence of protic impurities- Excessively harsh basic conditions- High temperature- Use anhydrous solvents and reagents.- Use a milder base or reduce the amount of base.- Lower the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Incomplete reduction of Pd(II) to Pd(0)- Ensure the reaction is performed under a strict inert atmosphere and with degassed solvents.- Use a Pd(0) source or a precatalyst that readily generates the active Pd(0) species.

Conclusion

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a valuable and versatile building block for the synthesis of complex biaryl systems, particularly in the context of drug discovery. Successful derivatization via the Suzuki-Miyaura cross-coupling reaction is highly achievable with careful consideration of the reaction parameters. The use of modern, highly active palladium catalysts and appropriate bases is key to overcoming the challenges associated with this electron-deficient boronic acid. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this important synthetic intermediate in their research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions associated with this versatile yet sensitive reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize byproduct formation, and ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

FAQ 1: My Suzuki-Miyaura coupling reaction with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is giving low yields and a significant amount of 1,1-difluorobenzo[d]dioxole. What is happening?

This is a classic case of protodeboronation , an undesired and prevalent side reaction for many arylboronic acids.[1] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material and generating the corresponding arene as a byproduct.[1]

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is particularly susceptible to protodeboronation due to the strong electron-withdrawing effects of the two fluorine atoms on the dioxole ring.[2] This electronic characteristic increases the acidity of the boronic acid and can destabilize the C-B bond, especially under basic aqueous conditions typical for Suzuki-Miyaura couplings.[2][3]

Troubleshooting Steps:

  • Minimize Water: Use anhydrous solvents and reagents where possible. While some water is often necessary for the base to be effective, excessive amounts can accelerate protodeboronation.

  • Choice of Base: A weaker base, such as K₃PO₄ or CsF, can be less aggressive and may suppress protodeboronation compared to stronger bases like NaOH or K₂CO₃.[4]

  • Use a Boronic Ester: Converting the boronic acid to a more stable form, such as a pinacol or MIDA ester, is a highly effective strategy. These esters provide a "slow release" of the active boronic acid, keeping its concentration low throughout the reaction and thereby minimizing the rate of protodeboronation.[5][6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway relative to the desired cross-coupling.

FAQ 2: I am observing a significant amount of a symmetrical biaryl byproduct, bis(2,2-difluorobenzo[d]dioxole), in my reaction mixture. What is causing this?

This side product is the result of homocoupling of the boronic acid. This can occur through several mechanisms, but it is often promoted by the presence of oxygen and can be palladium-catalyzed.[7][8] In this process, two molecules of the boronic acid couple to form a symmetrical biaryl. Electron-deficient arylboronic acids, such as the one , can be more prone to this side reaction.[9]

Troubleshooting Steps:

  • Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This is crucial to remove dissolved oxygen which can promote homocoupling.[7]

  • Ligand Choice: The choice of phosphine ligand can influence the rate of homocoupling versus the desired cross-coupling. More electron-rich and sterically hindered ligands can sometimes suppress homocoupling.

  • Reaction Conditions: Carefully control the stoichiometry of your reactants. An excess of the boronic acid can sometimes lead to increased homocoupling.

FAQ 3: How should I store (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid to ensure its stability?

Proper storage is critical to maintain the integrity of this reagent. It is recommended to store (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid under the following conditions:

  • Temperature: Refrigerate at temperatures below 4°C (39°F).[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxygen.[5]

  • Container: Keep it in a tightly sealed container in a dry, well-ventilated area.[5]

FAQ 4: How can I assess the purity of my (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid before use?

Visual inspection is often insufficient. The most reliable methods for assessing purity are:

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are excellent for identifying the presence of the protodeboronation byproduct (1,1-difluorobenzo[d]dioxole) or other impurities.[5]

  • Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.[5]

II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a more in-depth look at the common side reactions and offers detailed protocols for addressing them.

Problem 1: Pervasive Protodeboronation

Causality: The electron-deficient nature of the aromatic ring in (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid makes the ipso-carbon more susceptible to protonation, leading to the cleavage of the C-B bond.[10][11] This process is often accelerated in basic, aqueous media.[3]

Mitigation Protocol: Conversion to Pinacol Ester

This protocol provides a robust method to protect the boronic acid and minimize protodeboronation.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

  • Pinacol

  • Anhydrous Toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of anhydrous toluene to dissolve the solids upon heating.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Problem 2: Homocoupling Leading to Biaryl Impurities

Causality: The palladium catalyst can, under certain conditions, catalyze the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen, which can re-oxidize the Pd(0) catalyst in a competing catalytic cycle.[7]

Mitigation Protocol: Rigorous Degassing of the Reaction Mixture

Materials:

  • Reaction flask with a sidearm and stopcock

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Schlenk line or vacuum/inert gas manifold

Procedure (Sparging Method):

  • Assemble your reaction glassware and add your solvent and any solid reagents that are stable to air.

  • Insert a long needle or cannula connected to your inert gas line so that the tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for at least 15-20 minutes to displace dissolved oxygen.

  • After degassing, remove the needles and maintain a positive pressure of inert gas in the flask.

  • Add any remaining reagents via syringe or under a positive flow of inert gas.

Problem 3: Difficulty in Purification

Causality: Boronic acids can sometimes be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on the acidic silica surface.[12]

Mitigation Protocol: Purification via Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.[13]

Materials:

  • Crude (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

  • Ethyl acetate or other suitable organic solvent

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid solution

  • Separatory funnel

Procedure:

  • Dissolve the crude boronic acid in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M NaOH solution. The boronic acid will deprotonate and move into the aqueous layer as the boronate salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining non-acidic impurities.

  • Carefully acidify the aqueous layer with 1 M HCl until the boronic acid precipitates out.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

III. Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling

G cluster_0 Desired Suzuki Coupling cluster_1 Protodeboronation Side Reaction cluster_2 Homocoupling Side Reaction Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Cross_Coupled_Product Ar-Ar' Reductive_Elimination->Cross_Coupled_Product Boronic_Acid_Side Ar'-B(OH)2 Protodeboronation_Product Ar'-H Boronic_Acid_Side->Protodeboronation_Product C-B Cleavage Proton_Source H+ (e.g., H2O) Proton_Source->Protodeboronation_Product Boronic_Acid_Homo1 Ar'-B(OH)2 Homocoupling_Product Ar'-Ar' Boronic_Acid_Homo1->Homocoupling_Product Boronic_Acid_Homo2 Ar'-B(OH)2 Boronic_Acid_Homo2->Homocoupling_Product Oxygen O2 Oxygen->Homocoupling_Product Promotes

Caption: Competing reaction pathways for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

IV. Quantitative Data Summary

Side ReactionCommon CauseTypical Yield Loss (%)Key Mitigation Strategy
ProtodeboronationExcess water, strong base5-50+Conversion to pinacol ester
HomocouplingPresence of oxygen2-20Rigorous degassing
Decomposition on SilicaAcidity of silica gel5-30Purification via base extraction

V. References

  • Al-Zoubi, R. M. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34835-34842. --INVALID-LINK--

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17569-17585. --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • Kinzel, T., et al. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 75(14), 4881-4884. --INVALID-LINK--

  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1293. --INVALID-LINK--

  • BenchChem. (n.d.). Preventing protodeboronation of 2,5-Difluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • Jurczak, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(15), e202104193. --INVALID-LINK--

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from --INVALID-LINK--

  • Osińska, S., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from --INVALID-LINK--

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. --INVALID-LINK--

  • Ley, S. V., et al. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 10(10), 1034-1039. --INVALID-LINK--

  • iChemical. (n.d.). (2,2-Difluorobenzo[d][1][10]dioxol-4-yl)boronic acid, CAS No. 126120-87-4. Retrieved from --INVALID-LINK--

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Retrieved from --INVALID-LINK--

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). (2,2-Difluorobenzo[d][1][10]dioxol-4-yl)boronic acid. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 126120-87-4|(2,2-Difluorobenzo[d][1][10]dioxol-4-yl)boronic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). 2,4-Difluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 190903-71-0|(2,2-Difluorobenzo[d][1][10]dioxol-5-yl)boronic acid. Retrieved from --INVALID-LINK--

  • AbacipharmTech. (n.d.). (2,2-Difluorobenzo[d][1][10]dioxol-5-yl)boronic acid. Retrieved from --INVALID-LINK--

  • Dana Bioscience. (n.d.). (2,2-Difluorobenzo[d][1][10]dioxol-5-yl)boronic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 2,2-DIFLUORO-BENZO[1][10]DIOXOLE-4-BORONIC ACID. Retrieved from --INVALID-LINK--

  • iChemical. (n.d.). (2,2-二氟-1,3-苯并二唑-5-基)硼酸. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Ambeed. (n.d.). Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors). Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from --INVALID-LINK--

References

stability issues of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this reagent in solution and to offer practical troubleshooting advice for its use in chemical synthesis.

Introduction

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the difluorinated dioxole ring introduces unique electronic properties that are sought after in the design of novel pharmaceuticals and materials. However, like many arylboronic acids, its stability in solution can be a critical factor for successful and reproducible experimental outcomes. This guide provides a comprehensive overview of the factors influencing its stability and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the degradation of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in solution?

A1: The most common degradation pathway for arylboronic acids, including (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, is protodeboronation . This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1,1-difluoro-1,3-benzodioxole and boric acid.[1] This side reaction is undesirable as it consumes the boronic acid, leading to lower yields in subsequent coupling reactions.[1]

Q2: How do the fluorine substituents on the benzodioxole ring affect the stability of this boronic acid?

A2: The two fluorine atoms on the dioxole bridge and the overall electron-withdrawing nature of the 2,2-difluorobenzodioxole moiety increase the Lewis acidity of the boronic acid.[2][3] Generally, electron-withdrawing groups on the aryl ring can make the boronic acid more susceptible to certain degradation pathways, particularly under basic conditions.[3] Furthermore, the presence of substituents ortho to the boronic acid group can influence stability, with some studies indicating that ortho-fluorine atoms can decrease the stability of phenylboronic acids.[2]

Q3: What are the optimal storage and handling conditions for solid (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid?

A3: To ensure the longevity and reactivity of solid (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, it is recommended to:

  • Store in a cool, dry place: Keep the container tightly sealed in a refrigerator or freezer.

  • Protect from moisture and air: Boronic acids can be sensitive to atmospheric moisture, which can initiate degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal.

  • Avoid exposure to light: While not as common a degradation pathway, prolonged exposure to light can potentially affect the stability of some organic compounds.

In the solid state, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[4] While this is often a reversible process upon dissolution in a protic solvent, it can affect the stoichiometry of your reactions if not accounted for.[4]

Q4: I am observing the formation of a white precipitate in my stock solution of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. What could be the cause?

A4: A white precipitate in a stock solution could be due to several factors:

  • Poor solubility: The boronic acid may have limited solubility in the chosen solvent, especially at higher concentrations.

  • Degradation products: The precipitate could be boric acid, a byproduct of protodeboronation, which is often insoluble in organic solvents.

  • Boroxine formation: If the solution was prepared in a non-protic solvent and then exposed to trace amounts of water, reversible formation of the boroxine anhydride could lead to precipitation.

It is recommended to prepare stock solutions fresh whenever possible and to filter the solution before use if a precipitate is observed.

Troubleshooting Guide for Experimental Setbacks

This section addresses common issues encountered when using (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in solution-phase reactions, particularly Suzuki-Miyaura couplings.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Action & Explanation
Protodeboronation of the boronic acid Use milder reaction conditions: Strong bases and high temperatures can accelerate protodeboronation.[5] Consider using a weaker base (e.g., K₃PO₄, CsF) or running the reaction at a lower temperature for a longer duration. Employ a phase-transfer catalyst: This can enhance the reaction rate at lower temperatures, minimizing the time the boronic acid is exposed to harsh conditions. Use anhydrous conditions: While water is often used in Suzuki couplings, minimizing its amount can sometimes reduce the rate of protodeboronation.[6]
Inactive Catalyst Ensure proper degassing: Oxygen can deactivate the palladium catalyst. Degas all solvents and reagents thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Use a fresh catalyst: Palladium catalysts can degrade over time. Use a fresh batch of catalyst or a more air-stable precatalyst.
Poor Solubility of Reagents Choose an appropriate solvent system: A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF, DME) can improve solubility. The addition of a co-solvent like water can also help dissolve the base.
Issue 2: Inconsistent Reaction Results
Possible Cause Troubleshooting Action & Explanation
Degradation of Boronic Acid Stock Solution Prepare fresh solutions: As discussed, boronic acids can degrade in solution over time. For consistent results, prepare solutions of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid immediately before use. Monitor solution stability: If a stock solution must be used, its stability in the chosen solvent and at the storage temperature should be validated over time using techniques like HPLC or NMR.
Variability in Reagent Quality Check the purity of the boronic acid: Impurities can interfere with the reaction. Use a reputable supplier and consider purifying the boronic acid if necessary. Use a consistent source of base and catalyst: The activity of these reagents can vary between batches and suppliers.

Experimental Protocols

Protocol 1: Stability Assessment of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in Solution via HPLC

This protocol provides a framework for evaluating the stability of your boronic acid under specific conditions.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

  • Solvent of interest (e.g., Dioxane, THF, DMF)

  • Internal standard (e.g., a stable aromatic compound with a distinct retention time)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid and the internal standard and dissolve in the solvent of interest to a known concentration (e.g., 10 mM).

  • Initial Analysis (t=0): Immediately inject an aliquot of the freshly prepared solution into the HPLC to obtain the initial peak area ratio of the boronic acid to the internal standard.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40 °C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze by HPLC.

  • Data Analysis: Plot the peak area ratio of the boronic acid to the internal standard against time. A decrease in this ratio indicates degradation.

Time (hours)Peak Area (Boronic Acid)Peak Area (Internal Standard)Ratio (Boronic Acid / Internal Standard)% Remaining
0Initial AreaInitial AreaInitial Ratio100
1Area at 1hArea at 1hRatio at 1hCalculate %
2Area at 2hArea at 2hRatio at 2hCalculate %
...............
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a starting point for the Suzuki-Miyaura coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with an aryl bromide, designed to mitigate degradation.

Materials:

  • Aryl bromide (1.0 equiv)

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To the reaction vessel, add the aryl bromide, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.

  • Stir the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Stability and Troubleshooting

Decomposition Pathway

G BA (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid PD_Product 1,1-Difluoro-1,3-benzodioxole (Protodeboronation Product) BA->PD_Product Protodeboronation (H₂O, Base/Acid) Boric_Acid B(OH)3 BA->Boric_Acid Protodeboronation (H₂O, Base/Acid)

Caption: Primary degradation pathway of the boronic acid.

Troubleshooting Workflow

G Start Low Yield in Suzuki Coupling Check_BA_Stability Assess Boronic Acid Stability (Fresh vs. Old Solution) Start->Check_BA_Stability Check_Conditions Evaluate Reaction Conditions (Base, Temp, Solvent) Start->Check_Conditions Check_Catalyst Verify Catalyst Activity (Degassing, Fresh Catalyst) Start->Check_Catalyst Stable Solution is Stable Check_BA_Stability->Stable Unstable Solution Degraded Check_BA_Stability->Unstable Optimize_Conditions Use Milder Base / Lower Temp Check_Conditions->Optimize_Conditions Improve_Degassing Improve Degassing Protocol / Use Fresh Catalyst Check_Catalyst->Improve_Degassing Stable->Check_Conditions Use_Fresh_Solution Prepare Boronic Acid Solution Fresh Unstable->Use_Fresh_Solution

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Products from (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving this versatile building block, particularly in the context of Suzuki-Miyaura cross-coupling. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common purification challenges, ensuring the integrity and purity of your target compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your reaction products. Each answer provides an explanation of the underlying cause and actionable solutions.

Q1: My final product is contaminated with significant levels of residual palladium. How can I effectively remove it?

Residual palladium is a ubiquitous challenge in cross-coupling chemistry. The choice of removal method depends on the nature of the palladium species in your mixture—whether it is heterogeneous (like Pd black) or soluble palladium complexes.[1]

Root Cause Analysis: The nitrogen and oxygen atoms within your product or starting materials can act as ligands, forming stable, soluble complexes with palladium that are difficult to remove by simple filtration.[2] This is particularly true for Pd(II) species.

Solutions:

  • Filtration through Celite or Silica Gel: This is the first and simplest step, primarily effective for removing heterogeneous palladium (e.g., palladium black) or palladium that has precipitated.[1][3]

    • Protocol: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM). Prepare a short plug of Celite (2-3 cm) in a fritted funnel or pipette over a cotton wool plug. Pass the diluted reaction mixture through the plug, washing with additional solvent to ensure complete recovery of your product.[1][4]

  • Adsorption on Activated Carbon: Activated carbon is a cost-effective and highly effective method for removing soluble palladium species.[2][5]

    • Causality: The high surface area and porous structure of activated carbon allow it to adsorb a wide range of palladium complexes.

    • Protocol: Dissolve the crude product in a suitable solvent. Add activated carbon (typically 5-10% by weight relative to the crude product). Stir the suspension at room temperature or with gentle warming (40-50 °C) for 1-18 hours. Filter the mixture through a pad of Celite to remove the carbon, washing thoroughly with fresh solvent.[2]

  • Palladium Scavengers: For challenging cases or when extremely low palladium levels are required (e.g., for APIs), solid-supported scavenger resins are the most effective solution.[2][6]

    • Mechanism: These are typically silica or polystyrene beads functionalized with groups that have a high affinity for palladium, such as thiols or amines. The scavenger selectively binds the palladium, which is then removed by simple filtration.[2]

    • Considerations: Choose a scavenger that will not interact with your product's functional groups. Thiol-based scavengers are generally very effective.

Q2: My NMR analysis shows a symmetrical biaryl impurity. What is this and how can I prevent and remove it?

This common impurity is the homocoupling product of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, resulting in the formation of a symmetrical bis(2,2-difluorobenzo[d]dioxol) molecule.

Root Cause Analysis: Homocoupling is primarily promoted by the presence of oxygen in the reaction mixture.[7] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then mediate the homocoupling of two boronic acid molecules.[8][9]

Solutions:

  • Prevention (In-Reaction):

    • Inert Atmosphere: The most critical preventative measure is to rigorously exclude oxygen. De-gas your solvent(s) thoroughly (e.g., by sparging with argon or nitrogen for 10-20 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[7]

    • Catalyst Choice: Use a high-quality Pd(0) source like Pd(PPh₃)₄ or ensure that in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) is efficient and rapid.[9]

  • Removal (Post-Reaction):

    • Column Chromatography: The homocoupled dimer often has a different polarity from the desired unsymmetrical biaryl product, allowing for separation by silica gel chromatography.[10] A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate), is typically effective.

    • Recrystallization: If your desired product is a solid, recrystallization can be an excellent method to remove the homocoupling impurity.[11][12] Screen various solvent systems (e.g., hexanes/methanol, ethanol/water) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor.

Q3: How do I remove unreacted (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid from my crude product?

Leaving excess boronic acid in the product is a common issue, especially if the reaction did not go to completion. Fortunately, its acidic nature makes it relatively easy to remove.

Root Cause Analysis: Boronic acids are weak Lewis acids.[13] In the presence of a base, they can be deprotonated to form anionic boronate salts, which have significantly higher water solubility.[13]

Solutions:

  • Aqueous Basic Wash (Extraction): This is the most direct and effective method.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[14][15] Repeat the wash 2-3 times. This converts the boronic acid into its water-soluble salt, which partitions into the aqueous layer.

      • Wash the organic layer with water and then with brine to remove residual base and dissolved water.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q4: My reaction yield is very low, and I've identified the protodeboronated arene as a major byproduct. What is happening?

Protodeboronation is a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[9][15]

Root Cause Analysis: This side reaction is facilitated by several factors:

  • Proton Sources: The presence of water is a primary cause.[15]

  • Base: While necessary for the Suzuki coupling, the base can increase the susceptibility of the boronic acid to protonolysis.[15]

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of protodeboronation.[15]

Solutions:

  • Use Anhydrous Conditions: Employ dry solvents and reagents to minimize the presence of water.

  • Optimize Base and Temperature: Consider using weaker bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) and running the reaction at the lowest temperature that allows for a reasonable reaction rate.[15][16]

  • Use a Boronate Ester: For particularly sensitive substrates, converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt, can be highly beneficial.[9] These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[15][17]

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the impurities identified in your crude product.

PurificationWorkflow start Crude Reaction Mixture tlc_nmr Analyze by TLC / Crude NMR start->tlc_nmr pd_check Palladium Present? tlc_nmr->pd_check boronic_acid_check Unreacted Boronic Acid? pd_check->boronic_acid_check No celite_plug Filter through Celite/Silica Plug pd_check->celite_plug Yes (Insoluble) scavenger Treat with Scavenger / Activated Carbon pd_check->scavenger Yes (Soluble) homocoupling_check Homocoupling Dimer? boronic_acid_check->homocoupling_check No basic_wash Aqueous Basic Wash (e.g., 1M NaOH) boronic_acid_check->basic_wash Yes final_product Pure Product homocoupling_check->final_product No chromatography Column Chromatography homocoupling_check->chromatography Yes (Liquid/Oil or inseparable by xtal) recrystallization Recrystallization homocoupling_check->recrystallization Yes (Solid) celite_plug->boronic_acid_check scavenger->boronic_acid_check basic_wash->homocoupling_check chromatography->final_product recrystallization->final_product

Caption: Decision tree for purification strategy selection.

Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities to expect in a Suzuki-Miyaura coupling reaction with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid?

You should anticipate four main classes of impurities:

  • Catalyst-Derived: Primarily residual palladium in various forms.[1][5]

  • Boronic Acid-Derived: Unreacted (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, its homocoupled dimer, and the protodeboronated byproduct (1,1-difluorobenzo[d]dioxole).[9][10][15]

  • Starting Material-Derived: Unreacted aryl halide.

  • Solvent and Reagent-Derived: Inorganic salts from the base and any ligand-related byproducts (e.g., triphenylphosphine oxide if PPh₃ was used).[14]

Q2: Should I choose column chromatography or recrystallization for the final purification step?

The choice depends on the physical state of your product and the nature of the impurities.

MethodBest ForAdvantagesDisadvantages
Column Chromatography Purifying oils or solids; separating compounds with different polarities (e.g., product from homocoupling dimer).[4]High resolving power for complex mixtures.Can be time-consuming and solvent-intensive; potential for product decomposition on silica gel.[18]
Recrystallization Purifying solid compounds; removing small amounts of impurities from a largely pure product.[11][12]Can provide very high purity material; scalable.Requires the product to be a stable solid; finding a suitable solvent system can be trial-and-error.[18]
Q3: My boronic acid seems to be degrading upon storage. How can I ensure its quality?

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, like many boronic acids, can be susceptible to decomposition, particularly forming cyclic anhydrides (boroxines) through dehydration. It is also prone to slow protodeboronation if exposed to moisture.[15] For best results, store it in a desiccator under an inert atmosphere and at a low temperature. If you suspect degradation, consider converting it to a more stable boronate ester for long-term storage or just before use.[17]

References

Technical Support Center: Optimizing Catalyst Loading for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. This particular boronic acid, with its electron-withdrawing difluoromethyleneoxy group, presents unique challenges that necessitate careful optimization of reaction parameters, especially catalyst loading. Efficient catalyst use is paramount for sustainable, cost-effective, and scalable synthetic processes. This guide offers field-proven insights and detailed protocols to help you navigate these challenges and achieve robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is resulting in a low yield or has stalled. What are the most common initial checks I should perform?

A1: Low yields in Suzuki-Miyaura couplings, especially with electron-deficient partners, can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality and Stability:

    • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid Stability: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use fresh, high-purity boronic acid. If you suspect degradation, consider converting it to a more stable form like a pinacol ester or an MIDA boronate, which can provide a slow release of the active boronic acid during the reaction.[1]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1][2] Couplings involving aryl chlorides are significantly more challenging and often require specialized, highly active catalyst systems.[3][4]

  • Catalyst and Ligand Integrity:

    • Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are notoriously sensitive to air and can oxidize, rendering them ineffective.[1] Always use fresh catalysts and ligands that have been stored correctly under an inert atmosphere.

  • Solvent and Base Purity:

    • The presence of oxygen can deactivate the active Pd(0) catalyst and promote the homocoupling of the boronic acid.[5] It is imperative to use anhydrous and thoroughly degassed solvents.[1] Ensure your base is of high purity and handled appropriately.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[1][5] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen. This can be achieved by performing several vacuum/backfill cycles.

Q2: I suspect protodeboronation of my electron-deficient boronic acid is the primary issue. How can I minimize this side reaction?

A2: Protodeboronation is a very common pathway for yield loss with electron-deficient boronic acids. Here are several strategies to mitigate it:

  • Choice of Base and Conditions: The rate of protodeboronation can be highly dependent on the base and solvent system. While a base is required to activate the boronic acid for transmetalation, overly harsh basic conditions (e.g., high concentrations of hydroxide in protic solvents) can accelerate protodeboronation.[6][7] Consider using a milder base like K₃PO₄ or Cs₂CO₃, or using anhydrous conditions.[5]

  • Use of More Stable Boron Reagents: As mentioned in Q1, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][8] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration at any given time and thus reducing the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation. This is where a highly active catalyst system that allows for milder conditions becomes particularly valuable. Monitor your reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.[1]

Q3: I am observing a significant amount of the homocoupled biaryl product derived from my boronic acid. What is the cause and how can I prevent it?

A3: The homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen and/or Pd(II) species.[9]

  • Oxygen Contamination: The most frequent cause is inadequate degassing of the reaction mixture. Oxygen can facilitate the oxidative coupling of two boronic acid molecules. Ensure your solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[5]

  • Pd(II) Precatalysts: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[9] This reduction can sometimes be slow or inefficient, and the remaining Pd(II) can promote homocoupling. Using a Pd(0) source like Pd₂(dba)₃ or a modern, pre-formed Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can often circumvent this issue.[5]

Q4: What is a reasonable starting point for catalyst loading, and how do I methodically reduce it for optimization?

A4: For a standard Suzuki-Miyaura coupling, a catalyst loading of 1-2 mol % is a common starting point for initial trials. For more challenging substrates like electron-deficient boronic acids or when coupling with aryl chlorides, a slightly higher initial loading (2-5 mol %) might be necessary.

To optimize and reduce the catalyst loading, a systematic approach is required:

  • Identify the Optimal System: First, perform a screen of different ligands, bases, and solvents at a standard catalyst loading (e.g., 2 mol %) to identify the highest yielding conditions (see Protocol 1).

  • Systematic Reduction: Once the best system is identified, run a series of reactions where you systematically halve the catalyst loading (e.g., 1 mol %, 0.5 mol %, 0.1 mol %, etc.).

  • Monitor Reaction Kinetics: It is crucial to monitor these reactions over time (e.g., by taking aliquots for LC-MS or GC-MS analysis).[10] A lower catalyst loading will naturally result in a slower reaction. The goal is to find the lowest loading that still allows the reaction to reach full conversion in a reasonable timeframe.

  • Consider Highly Active Catalysts: To achieve ultra-low catalyst loadings (e.g., <0.1 mol %), you will likely need to employ highly active, modern catalyst systems. These often feature bulky, electron-rich phosphine ligands (like the Buchwald SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[2][11] Some protocols have reported success with catalyst loadings as low as 0.0001 mol% under specific conditions.[4]

Visualized Workflows and Mechanisms

A clear understanding of the troubleshooting logic and the underlying reaction mechanism is essential for effective optimization.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents 1. Check Reagent Quality - Boronic Acid Stability - Halide Reactivity - Catalyst/Ligand Integrity start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert Atmosphere? - Degassed Solvents? - Correct Temperature? check_reagents->check_conditions side_products 3. Analyze Side Products (LCMS/GCMS) check_conditions->side_products protodeboronation Protodeboronation Observed side_products->protodeboronation Yes homocoupling Homocoupling Observed side_products->homocoupling Yes no_reaction Mainly Starting Material side_products->no_reaction No solution_proto Action: - Use Milder Base (K₃PO₄) - Use Pinacol Ester - Lower Temperature protodeboronation->solution_proto solution_homo Action: - Improve Degassing - Use Pd(0) Precatalyst - Check Ligand for Oxidation homocoupling->solution_homo solution_no_react Action: - Screen Ligands/Bases - Increase Temperature - Use More Active Catalyst no_reaction->solution_no_react

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.

Suzuki_Cycle cluster_legend Potential Issues Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) Deactivation Catalyst Deactivation (e.g., O₂) Pd0->Deactivation Trans_complex R¹-Pd(II)L₂-R² OA_complex->Trans_complex Transmetalation (R²-B(OR)₂ + Base) L1 Slow OA: - Unreactive halide (Ar-Cl) - Poor ligand choice Trans_complex->Pd0 Reductive Elimination Product R¹-R² Trans_complex->Product L2 Slow Transmetalation: - Poor base choice - Boronic acid instability L3 Decomposition: - O₂ contamination - High temperature

References

Technical Support Center: Reactivity of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging reagent in their synthetic endeavors. As an electron-deficient arylboronic acid, its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is highly sensitive to the choice of base. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the nuances of its application and achieve optimal results in your experiments.

Understanding the Role of the Base: A Balancing Act

In Suzuki-Miyaura cross-coupling reactions, the base plays a multifaceted and critical role. Its primary function is to activate the boronic acid for transmetalation, the key step where the organic moiety is transferred from boron to the palladium catalyst.[1][2] This activation is generally believed to occur via the formation of a more nucleophilic boronate species (RB(OH)₃⁻) from the boronic acid (RB(OH)₂).[3] However, with an electron-deficient substrate like (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, the choice of base becomes a delicate balance. The electron-withdrawing nature of the difluorinated dioxole ring increases the Lewis acidity of the boron center, but also renders the C-B bond more susceptible to cleavage by protodeboronation, a common and often problematic side reaction.[4][5]

Strong bases, while effective at promoting boronate formation, can also accelerate this undesired protodeboronation, leading to reduced yields of the desired coupled product.[6] Therefore, a careful selection of the base, along with other reaction parameters, is paramount for a successful transformation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is giving low to no yield. What are the likely causes related to the base?

A1: Low yields with this electron-deficient boronic acid are frequently linked to the choice of base and the resulting reaction conditions. Here are the primary suspects:

  • Protodeboronation: This is the most common culprit.[4][5] The use of a strong base, especially in the presence of water, can lead to the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond and effectively destroying your starting material.

  • Inadequate Boronate Formation: Conversely, a base that is too weak may not be sufficient to form the reactive boronate species, leading to a sluggish or stalled reaction.

  • Base-Induced Decomposition: While less common for the boronic acid itself, a highly basic medium can degrade other components in your reaction mixture, such as sensitive functional groups on your coupling partner or the palladium catalyst.

  • Homocoupling: The presence of oxygen and certain basic conditions can promote the unwanted homocoupling of the boronic acid.[7]

Q2: I am observing a significant amount of the protodeboronated side-product, 1,1-difluorobenzo[d][3][4]dioxole. How can I minimize this?

A2: Minimizing protodeboronation is key to success with this substrate. Consider the following strategies:

  • Switch to a Milder Base: Instead of strong bases like NaOH or KOH, opt for milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] In some cases, even weaker bases like KF can be effective, as the fluoride ion is thought to play a special role in activating the boronic acid without promoting significant protodeboronation.[1]

  • Employ Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous solvents and reagents can dramatically reduce this side reaction.[6]

  • Use a "Slow Release" Strategy: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can be highly effective. These esters slowly hydrolyze in situ to release the boronic acid, maintaining a low concentration and minimizing the opportunity for protodeboronation.[5][7]

  • Modify the Catalyst System: The choice of palladium catalyst and ligand can also influence the relative rates of the desired coupling and undesired protodeboronation.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid?

A3: A good starting point would be to use a moderately strong, non-hydroxide base with a suitable palladium catalyst and ligand system. The table below provides a few validated starting points.

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)CsF (3.0 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene (anhydrous)THF (anhydrous)
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (1-2 mol%)
Ligand -XPhos (2-4 mol%)-
Temperature 80-100 °C100-110 °C80-100 °C

Note: These are general recommendations. Optimal conditions will depend on the specific coupling partner.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, with a focus on the role of the base.

Observation Potential Cause Troubleshooting Steps
Low or No Product Formation Inefficient transmetalation due to weak base.1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).2. Ensure the base is finely powdered for better solubility and reactivity.
Catalyst inhibition or decomposition.1. Degas solvents thoroughly to remove oxygen.2. Use a more robust pre-catalyst (e.g., a Buchwald-type G3 or G4 precatalyst).
Significant Protodeboronation Base is too strong or reaction contains excess water.1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or KF).2. Use anhydrous solvents and reagents.3. Consider converting the boronic acid to its pinacol ester.
Homocoupling of Boronic Acid Presence of oxygen and/or a Pd(II) precatalyst that is not efficiently reduced.1. Ensure rigorous degassing of all solvents and reagents.2. Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for efficient in situ reduction.
Reaction is Sluggish Steric hindrance on the boronic acid or coupling partner.1. Increase the reaction temperature.2. Use a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote reductive elimination.[6]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling using Potassium Carbonate

This protocol is a good starting point for coupling (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with a variety of aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equiv)

  • K₂CO₃ (2.0 equiv, finely powdered)

  • Pd(PPh₃)₄ (3 mol%)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling using Potassium Phosphate

This protocol is recommended when protodeboronation is a significant issue.

Materials:

  • Aryl halide (1.0 equiv)

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equiv)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add additional anhydrous toluene to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Stir the reaction mixture vigorously and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

Visualizing the Reaction Pathways

The choice of base directly influences which reaction pathway is favored. The following diagrams illustrate the desired catalytic cycle and the competing protodeboronation side reaction.

Suzuki_Cycle cluster_boron_activation Boron Activation Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)3- Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R (Product) Ar-R (Product) Reductive Elimination->Ar-R (Product) R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Base (OH-) (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid R-B(OH)2

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction, highlighting the role of the base in activating the boronic acid for transmetalation.

Protodeboronation R-B(OH)2 (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid R-H Protodeboronated Byproduct R-B(OH)2->R-H Strong Base + H2O

Figure 2: The competing protodeboronation pathway, which is accelerated by strong bases in the presence of a proton source like water.

References

troubleshooting guide for Suzuki reactions with fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Suzuki Reactions with Fluorinated Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by fluorinated boronic acids. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, yet the altered electronic properties of these building blocks can often complicate one of organic synthesis's most reliable reactions.

As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the underlying chemistry. This guide is structured as a series of frequently asked questions that directly address common failures and frustrations. We will explore the causality behind these issues and provide field-proven strategies to overcome them, ensuring your path to the target molecule is both efficient and logical.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction with a fluorinated boronic acid is giving low to no yield. What are the primary factors to investigate?

Low yields in these specific reactions almost always trace back to the unique electronic nature of the fluorinated coupling partner. The potent electron-withdrawing effect of fluorine atoms significantly increases the Lewis acidity of the boronic acid.[1][2] This has several downstream consequences that can stall the catalytic cycle.

Your first diagnostic steps should focus on two key areas:

  • Integrity of the Boronic Acid: Fluorinated boronic acids are highly susceptible to decomposition, primarily through protodeboronation.[3]

  • Efficiency of the Catalytic Cycle: The transmetalation step is often the rate-limiting step and is particularly sensitive to the electronic properties of the boronic acid.

A logical workflow for diagnosing the issue is essential.

G start Low or No Yield Observed check_sm Are Starting Materials Consumed? (Check by TLC/LC-MS) start->check_sm sm_not_consumed Problem: Reaction Stalled check_sm->sm_not_consumed No sm_consumed Problem: Side Reactions Dominate check_sm->sm_consumed Yes cause_inactive_cat Cause: - Inactive Catalyst - Inefficient Oxidative Addition - Slow Transmetalation sm_not_consumed->cause_inactive_cat solution_inactive_cat Solution: - Use fresh, high-purity catalyst/ligand. - Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). - Increase temperature cautiously. - Re-evaluate base/solvent system. cause_inactive_cat->solution_inactive_cat check_side_products What are the major side products? sm_consumed->check_side_products protodeboronation Protodeboronation Product (Ar-H from Ar-B(OH)₂) check_side_products->protodeboronation Ar-H homocoupling Homocoupling Product (Ar-Ar from Ar-B(OH)₂) check_side_products->homocoupling Ar-Ar solution_proto Solution: - Use milder base (KF, CsF, K₂CO₃). - Run under anhydrous conditions. - Use a more stable boronic acid derivative (ester/trifluoroborate). - See Q2 for details. protodeboronation->solution_proto solution_homo Solution: - Rigorously degas solvents and reagents. - Ensure an inert atmosphere (N₂ or Ar). - Use a pre-formed Pd(0) catalyst. - See Q3 for details. homocoupling->solution_homo

A logical workflow for diagnosing low yields.
Q2: I'm observing significant protodeboronation of my fluorinated boronic acid. What is the mechanism and how can I prevent it?

This is the most common failure mode. Protodeboronation is the formal replacement of the –B(OH)₂ group with a hydrogen atom from a proton source (often water).[3]

Causality: The C–B bond is polarized toward carbon. Electron-withdrawing fluorine atoms on the aromatic ring pull electron density away from the carbon atom bearing the boron, making this carbon more electrophilic and thus more susceptible to protonolysis. Strong bases and water dramatically accelerate this process.[4][5]

Solutions: The strategy is to either limit the boronic acid's exposure to harsh conditions or to make the desired catalytic cross-coupling kinetically more favorable than the decomposition pathway.

  • Use Milder Bases: Strong bases (e.g., NaOH, K₃PO₄ in water) create a high concentration of hydroxide, which promotes decomposition. Switch to milder bases like potassium carbonate (K₂CO₃), cesium fluoride (CsF), or potassium fluoride (KF).[6][7] Fluoride bases are particularly effective as they can activate the boronic acid without requiring large amounts of water.[8]

  • Employ Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous conditions can significantly suppress protodeboronation. Use solvents like dioxane or toluene with an anhydrous base like finely powdered K₃PO₄.

  • Use a More Stable Boronic Acid Derivative: This is often the most robust solution. Convert the unstable boronic acid into a potassium trifluoroborate salt (Ar-BF₃K) or a pinacol boronic ester (Ar-BPin).[3][6] These derivatives act as "slow-release" sources of the boronic acid, keeping its standing concentration in the reaction mixture low, thereby minimizing the rate of decomposition relative to the rate of catalytic turnover.[9][10][11][12]

  • Accelerate the Catalytic Cycle: Use a highly active catalyst system that can outcompete the decomposition. Modern Buchwald-type ligands (e.g., SPhos, XPhos) combined with a suitable palladium precatalyst can generate highly active Pd(0) species that facilitate rapid coupling, even at lower temperatures.[13][14][15]

  • Consider a Base-Free Protocol: For extremely sensitive substrates, advanced methods have been developed. A "cationic" Suzuki coupling using a PAd₃-Pd catalyst can proceed at room temperature in the absence of a base, completely avoiding the primary cause of protodeboronation.[4][5][16]

Q3: My main side product is the homocoupling of my fluorinated boronic acid (Ar-Ar). Why does this happen?

Homocoupling is the palladium-catalyzed reaction of two boronic acid molecules to form a symmetrical biaryl.

Causality: This side reaction is predominantly caused by the presence of oxygen.[17] If the active Pd(0) catalyst is oxidized to Pd(II) by trace oxygen, the resulting Pd(II) species can undergo a transmetalation-reductive elimination sequence with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0). Electron-deficient arylboronic acids can be particularly prone to this side reaction.[18][19]

Solutions:

  • Rigorous Degassing: This is non-negotiable. Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[6][20]

  • Maintain an Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of a high-purity inert gas. Use Schlenk techniques or a glovebox.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) requires an in situ reduction step which can be inefficient and lead to side reactions. Using a stable, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can often give cleaner reactions.

Q4: How do I select the optimal catalyst, ligand, base, and solvent for these challenging couplings?

The choice of reagents is a multi-variable system where each component influences the others. For electron-poor fluorinated systems, the goal is to create a highly active yet stable catalytic system.

ComponentProblematic Choice & RationaleRecommended Choice & Rationale
Catalyst Pd(II) sources (e.g., Pd(OAc)₂) with weak reducing ability in the system. Can lead to incomplete activation and side reactions.Pd(0) sources (e.g., Pd₂(dba)₃) or modern precatalysts (e.g., XPhos Pd G3).[7][13] These generate the active Pd(0) species quickly and efficiently under mild conditions.
Ligand Simple, less electron-rich ligands (e.g., PPh₃). These may not be electron-donating enough to facilitate the difficult oxidative addition and reductive elimination steps with electron-poor substrates.Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[15][21] Their steric bulk promotes reductive elimination, while their electron-donating nature accelerates oxidative addition.
Base Strong, aqueous bases (e.g., NaOH, aq. K₃PO₄). These are highly effective at forming the boronate, but they also dramatically accelerate protodeboronation of sensitive substrates.[7]Milder, often anhydrous bases (e.g., K₂CO₃, Cs₂CO₃, KF, CsF).[6][21] These provide sufficient activation for transmetalation while minimizing substrate decomposition. CsF is particularly useful.[22]
Solvent Protic solvents (e.g., EtOH, MeOH) or excessive water. These act as proton sources, directly promoting protodeboronation.Aprotic polar solvents (e.g., Dioxane, THF, 2-MeTHF) or aprotic nonpolar solvents (e.g., Toluene).[20][23][24] Often used with a minimal, controlled amount of water to aid base solubility if necessary.

Visualizing the Catalytic Cycle and its Pitfalls

The standard Suzuki-Miyaura catalytic cycle provides a clear map of where things can go wrong with fluorinated boronic acids.

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl L₂Pd(II)(Ar')(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation label_node SLOW STEP for Fluorinated Systems PdII_Biaryl L₂Pd(II)(Ar')(Ar) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 3 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar'-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Protodeboronation Protodeboronation (Decomposition) BoronicAcid->Protodeboronation Base Base (OH⁻) Base->Transmetalation Activates Boronic Acid Base->Protodeboronation ProtonSource H₂O / H⁺ ProtonSource->Protodeboronation label_node->Transmetalation 2

Suzuki cycle highlighting problematic steps for fluorinated boronic acids.

General Experimental Protocol

This protocol provides a robust starting point for a Suzuki-Miyaura coupling with a fluorinated arylboronic acid and an aryl bromide. Optimization will likely be required.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Fluorinated Boronic Acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., finely powdered K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane or Toluene, to make a 0.1–0.2 M solution)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, the fluorinated boronic acid, and the base under ambient atmosphere.

  • Inerting the Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[20]

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The solvent should be degassed separately by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7]

References

impact of solvent on (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this reagent, with a particular focus on the impact of solvents. Our goal is to empower you with the scientific rationale behind experimental best practices to ensure the success of your research.

Introduction: The Challenge of Boronic Acid Stability

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many arylboronic acids, its stability can be a critical factor influencing reaction outcomes. The primary pathway for degradation is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond. This process is highly influenced by the surrounding chemical environment, most notably the solvent.

The electron-withdrawing nature of the 2,2-difluorobenzo[d]dioxol moiety can influence the susceptibility of the boronic acid to protodeboronation. Understanding and controlling the factors that affect its stability are paramount for reproducible and high-yielding synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid?

A1: The primary degradation pathway is protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of water and certain solvents.[1][2][3]

Q2: How does the solvent choice impact the stability of my boronic acid?

A2: Solvents play a multifaceted role in the stability of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid:

  • Protic vs. Aprotic Solvents: Protic solvents, especially water and alcohols, can act as a proton source, facilitating protodeboronation.[4] Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dioxane are generally preferred for dissolving and handling the boronic acid to minimize this degradation pathway.[5]

  • Solvent Polarity: While a direct correlation for this specific molecule is not extensively documented, the principles of boronic acid chemistry suggest that solvent polarity can influence the solubility and reactivity of both the boronic acid and any catalytic species present.

  • pH and Basic Conditions: Protodeboronation is often accelerated at high pH.[1] The choice of base and solvent in reactions like the Suzuki-Miyaura coupling is therefore critical. While a base is necessary for the catalytic cycle, prolonged exposure in a protic solvent can lead to significant degradation.[4][6]

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. Could my boronic acid be degrading?

A3: Yes, degradation of the boronic acid is a common reason for low yields in Suzuki-Miyaura couplings.[4][6] If you suspect degradation, consider the following:

  • Reagent Purity: Ensure you are using a fresh, high-purity batch of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. Boronic acids can degrade upon storage.[6]

  • Reaction Conditions: High temperatures and prolonged reaction times can exacerbate protodeboronation.[4]

  • Oxygen Contamination: The presence of oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst.[6] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere.[6]

Q4: How should I store (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid?

A4: To ensure the longevity of your reagent, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Storing it under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q5: Are there more stable alternatives to using the free boronic acid?

A5: Yes, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[4][8] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4]

Troubleshooting Guide: Solvent-Related Issues

This section provides a structured approach to troubleshooting common problems related to solvent choice when using (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

Symptom Potential Solvent-Related Cause Recommended Action
Low or no product formation in a Suzuki-Miyaura coupling Protodeboronation of the boronic acid. Protic solvents (e.g., water, methanol, ethanol) in combination with a base can accelerate this side reaction.[1][4][6]- Minimize the amount of protic solvent in the reaction mixture. - Consider using a less nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).[4] - Switch to a biphasic solvent system (e.g., toluene/water) with vigorous stirring to limit the time the boronic acid spends in the aqueous basic phase.[6] - Use a more stable boronic acid derivative like a pinacol ester.[4]
Inconsistent reaction yields Variable water content in solvents. Even "anhydrous" solvents can contain trace amounts of water that can contribute to inconsistent rates of protodeboronation.- Use freshly distilled or commercially available anhydrous solvents. - Degas solvents thoroughly before use to remove both oxygen and dissolved water.[6]
Formation of homocoupled byproducts Oxidative degradation of the boronic acid. This can be promoted by the presence of oxygen in the solvent.- Ensure all solvents are rigorously degassed prior to use.[6] - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.[6]
Poor solubility of reagents Inappropriate solvent choice. (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid may have limited solubility in non-polar solvents.- Use a more polar aprotic solvent such as DMF, DMAc, or dioxane. - A co-solvent system may be necessary to solubilize all reaction components.

Experimental Protocols

Protocol 1: Monitoring the Stability of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in Different Solvents

This protocol outlines a general method for assessing the stability of the boronic acid in various solvents over time using HPLC analysis.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

  • Solvents to be tested (e.g., Acetonitrile, THF, Dioxane, Methanol, Water)

  • Internal standard (e.g., a stable aromatic compound with a distinct retention time)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the internal standard in the same solvent.

    • In separate vials for each solvent to be tested, add a known volume of the boronic acid stock solution and the internal standard stock solution.

    • Dilute with the test solvent to a final desired concentration.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system.

    • Store the sample vials under the desired conditions (e.g., room temperature, elevated temperature).

    • Inject aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the boronic acid, the protodeboronated byproduct (2,2-difluorobenzo[d]dioxole), and the internal standard.

    • Monitor the peak areas of the boronic acid and the internal standard at each time point.

  • Data Analysis:

    • Calculate the ratio of the peak area of the boronic acid to the peak area of the internal standard at each time point.

    • Plot this ratio against time to determine the rate of degradation in each solvent.

Visualizing the Degradation Pathway

G BA (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid Degraded 2,2-Difluorobenzo[d]dioxole (Protodeboronated Product) BA->Degraded Protodeboronation Solvent Solvent System (e.g., Protic, Basic) Solvent->BA Influences Rate

Caption: The influence of the solvent system on the protodeboronation of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

Data Summary: Expected Stability Trends

Solvent SystemExpected StabilityRationale
Aprotic (Anhydrous) (e.g., THF, Dioxane, ACN)HighLack of a proton source minimizes the rate of protodeboronation.[5]
Protic (Neutral) (e.g., Methanol, Ethanol)ModerateCan act as a proton source, leading to slow degradation over time.
Aqueous (Neutral) Low to ModerateWater is a direct proton source for protodeboronation.[1]
Aqueous (Basic) (e.g., Water with K₂CO₃, NaOH)LowThe combination of a proton source (water) and a base significantly accelerates protodeboronation.[1][9]
Aqueous (Acidic) (e.g., Water with HCl)LowAcidic conditions can also promote protodeboronation.[2]

Visualizing the Troubleshooting Workflow

G Start Low Suzuki Coupling Yield Check1 Check Reagent Purity (Boronic Acid, Aryl Halide) Start->Check1 Check2 Verify Inert Atmosphere (Degassed Solvents, N₂/Ar) Start->Check2 Check3 Evaluate Solvent & Base (Protic vs. Aprotic, Base Strength) Start->Check3 Action1 Use Fresh Reagents Check1->Action1 Action2 Improve Degassing Technique Check2->Action2 Action3 Switch to Aprotic Solvent or Milder Base Check3->Action3 Success Improved Yield Action1->Success Action2->Success Action4 Consider Boronic Ester Derivative (Pinacol, MIDA) Action3->Action4 If problem persists Action3->Success Action4->Success

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions, focusing on key stability factors.

References

strategies to prevent protodeboronation of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge encountered when using this reagent: protodeboronation . As a highly electron-deficient arylboronic acid, this building block is particularly susceptible to the cleavage of its carbon-boron bond, leading to yield loss and the formation of 1,1-difluoro-1,3-benzodioxole as a byproduct.

This document provides a structured approach to understanding, troubleshooting, and ultimately preventing this undesired side reaction in your synthetic workflows, particularly in palladium-catalyzed cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: What exactly is protodeboronation and why is it a significant problem?

A1: Protodeboronation is a chemical reaction where the C–B bond of a boronic acid is cleaved and replaced with a C–H bond, effectively destroying your starting material.[1] In the context of a Suzuki-Miyaura coupling, this is a major competitive side reaction that consumes the boronic acid, reduces the yield of your desired coupled product, and complicates purification by generating the corresponding arene byproduct.

Q2: My previous Suzuki couplings with other boronic acids worked fine. Why is (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid so much more susceptible?

A2: The susceptibility of this specific boronic acid stems from its electronic nature. The benzene ring is substituted with two strongly electron-withdrawing fluorine atoms and a difluorinated dioxole ring. This electron deficiency makes the ipso-carbon (the carbon attached to the boron) more electrophilic and thus more vulnerable to protonolysis.[2][3][4] For highly electron-deficient systems, the reaction can proceed through the liberation of a transient aryl anion from the boronate species, which is then rapidly quenched by a proton source.[2][3]

Q3: How can I quickly identify if protodeboronation is occurring in my reaction?

A3: The most direct method is to monitor your reaction by LC-MS or GC-MS. You will observe a mass corresponding to the protodeboronated byproduct, 1,1-difluoro-1,3-benzodioxole (C₇H₄F₂O₂). In your crude ¹H NMR, you may also see characteristic peaks for this byproduct, which will be distinct from your starting material and desired product.

Q4: Can I solve the problem just by changing the base?

A4: Changing the base is one of the most effective initial troubleshooting steps. Protodeboronation is often base-catalyzed.[5][6] Strong bases (like NaOH or KOH) and highly aqueous conditions can accelerate the formation of the reactive boronate anion, increasing the rate of protodeboronation.[5][7] Switching to milder or non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc) can significantly suppress this side reaction.[8]

Q5: What is the best solvent to use to minimize this issue?

A5: The key is to minimize the presence of protic sources. While many Suzuki couplings use aqueous solvent mixtures, reducing the water content or switching to anhydrous conditions can be highly beneficial.[9] A common and effective solvent system is a mixture of a polar aprotic solvent like dioxane or THF with a minimal amount of water, or using a biphasic system with toluene. Ensure your solvents are rigorously dried and degassed before use.

Q6: How should I properly store (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid to ensure its integrity?

A6: Like many boronic acids, this reagent is sensitive to air, moisture, and light. Over time, it can degrade through oxidation, protodeboronation (from atmospheric moisture), and dehydration to form a cyclic trimer anhydride known as a boroxine.[10] For optimal stability, store the solid reagent under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and in a refrigerator or freezer. Before use, allow the container to warm to room temperature before opening to prevent condensation.

Part 2: In-Depth Troubleshooting Guide

When simple fixes are insufficient, a systematic approach is required. This guide provides a logical workflow to diagnose and resolve persistent protodeboronation issues.

Understanding the Core Problem: The Mechanism

In the basic conditions of a Suzuki-Miyaura reaction, the boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic boronate form (ArB(OH)₃⁻).[7] This boronate is essential for the transmetalation step with the palladium catalyst. However, it is also the species most susceptible to protodeboronation. The core strategy is therefore to accelerate the productive cross-coupling pathway so that it dramatically outpaces the protodeboronation pathway.

Protodeboronation cluster_equilibrium Base-Mediated Equilibrium cluster_suzuki Desired Pathway: Suzuki Coupling cluster_protodeboronation Undesired Pathway: Protodeboronation BA ArB(OH)₂ (Boronic Acid) Boronate ArB(OH)₃⁻ (Boronate Anion) BA->Boronate + OH⁻ Boronate->BA - OH⁻ TM Transmetalation with LₙPd(II)-X Boronate->TM Cleavage C-B Bond Cleavage Boronate->Cleavage Product Ar-Ar' (Coupled Product) TM->Product Proton Proton Source (e.g., H₂O) Byproduct Ar-H (Byproduct) Cleavage->Byproduct

Figure 1. Competing pathways for the boronate anion.
Troubleshooting Workflow: A Step-by-Step Guide

Follow this workflow to systematically optimize your reaction and suppress protodeboronation.

TroubleshootingWorkflow Start Start: High Protodeboronation Observed Step1 Step 1: Base Selection Switch to milder base? (K₃PO₄, Cs₂CO₃, KOAc) Start->Step1 Step2 Step 2: Solvent Conditions Reduce H₂O content? Use anhydrous solvents? Step1->Step2 Still an issue Step3 Step 3: Catalyst System Increase catalyst activity? (e.g., use Buchwald G3/G4 precatalysts) Step2->Step3 Still an issue Step4 Step 4: Temperature Control Lower reaction temperature? (e.g., 80°C -> 60°C) Step3->Step4 Still an issue Step5 Step 5: Advanced Strategy Modify Boron Reagent? (MIDA ester, KBF₃ salt) Step4->Step5 Still an issue End End: Protodeboronation Minimized Step5->End

Figure 2. Systematic workflow for troubleshooting protodeboronation.
Detailed Optimization Parameters

The base and solvent system is your first and most powerful line of defense. The goal is to find a balance that promotes the catalytic cycle without excessively accelerating C-B bond cleavage.

ParameterRecommendationRationale
Base Type Use weaker, non-hydroxide bases.Strong bases like NaOH/KOH generate a high concentration of the reactive boronate, accelerating protodeboronation.[9] K₃PO₄, Cs₂CO₃, and K₂CO₃ are often superior choices.[8]
Base Strength K₃PO₄ > K₂CO₃ > KOAcStart with K₃PO₄. If protodeboronation persists, move to an even weaker base. The choice is a trade-off; weaker bases may require more active catalysts or higher temperatures.
Solvent Minimize or eliminate water.Water is the primary proton source for this side reaction.[9] Use rigorously dried aprotic solvents (Dioxane, THF, Toluene). If water is required for solubility or catalyst turnover, use the minimum amount necessary (e.g., 10:1 organic/water).

The objective here is to make the reductive elimination step much faster than the protodeboronation step. A highly active catalyst can achieve this even at lower temperatures.

ParameterRecommendationRationale
Catalyst Loading 2-5 mol %Ensure sufficient catalyst is present to maintain a high rate of coupling.
Pd Source Use a Pd(0) source or an efficient precatalyst.Pd(II) sources require an initial reduction step, which can sometimes be slow or lead to side reactions like homocoupling that involve species which may promote protodeboronation.[8][11] Modern precatalysts (e.g., Buchwald G3/G4 Palladacycles) are designed for clean and rapid generation of the active Pd(0) species.[11]
Ligands Use highly active phosphine ligands.Electron-rich, bulky monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent for coupling electron-deficient boronic acids with challenging coupling partners (like aryl chlorides). They accelerate the rate-limiting oxidative addition and reductive elimination steps.[8] Be aware, however, that some bulky ligands have been shown to promote protodeboronation in certain contexts, so screening may be necessary.[6]

If optimizing the reaction conditions is not sufficient, the most robust solution is to use a more stable derivative of the boronic acid. These reagents are designed to "protect" the C-B bond and release the active boronic acid species slowly and in low concentration during the reaction.

Reagent TypeStructure ExampleKey AdvantageMechanism
Pinacol Boronate Ester Ar-B(pin)Increased stability to benchtop handling and purification.Generally more stable than the free boronic acid, though stability can be nuanced.[5][12] Hydrolyzes in situ under basic conditions to the boronic acid.
MIDA Boronate Ester Ar-B(MIDA)Exceptional air and chromatographic stability.The MIDA ligand protects the boron. Under basic aqueous conditions, it hydrolyzes slowly, providing a "slow-release" of the boronic acid. This keeps the instantaneous concentration of the unstable boronic acid very low, dramatically suppressing side reactions.[8][13] This is often the most effective general solution.[13]
Potassium Trifluoroborate [Ar-BF₃]⁻K⁺Highly stable, crystalline solids.Less prone to protodeboronation than boronic acids.[14] The BF₃⁻ group is slowly hydrolyzed under reaction conditions to release the boronic acid for the catalytic cycle.

Part 3: Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling using K₃PO₄

This protocol is a robust starting point for minimizing protodeboronation with the free boronic acid.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 - 1.5 eq.)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

    • Buchwald G3 Precatalyst (e.g., XPhos Pd G3) (2 mol %)

    • Solvent: Anhydrous, degassed Dioxane or THF/Water (10:1)

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, K₃PO₄, and the palladium precatalyst.

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

  • Reaction and Workup:

    • Heat the reaction mixture to the desired temperature (start at 70-80 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Slow-Release Coupling Using a MIDA Boronate Ester

This protocol is recommended for particularly challenging couplings where protodeboronation remains a significant issue.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid MIDA ester (1.1 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • Palladium Acetate (Pd(OAc)₂) (5 mol %)

    • SPhos ligand (10 mol %)

    • Solvent: Dioxane/Water (5:1), degassed

  • Reaction Setup:

    • In a glovebox or under a strong flow of inert gas, add the aryl halide, MIDA boronate ester, K₃PO₄, Pd(OAc)₂, and SPhos to a reaction vial.

    • Add the degassed dioxane/water solvent mixture.

    • Seal the vial and remove it from the glovebox.

  • Reaction and Workup:

    • Heat the reaction mixture to 60-100 °C, depending on the reactivity of the aryl halide.[13]

    • Stir vigorously for the required time (typically 6-24 h).

    • Follow the same workup and purification procedure as described in Protocol 1.

By implementing these informed strategies, you can effectively mitigate protodeboronation and achieve high yields in your syntheses using (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

References

Validation & Comparative

A Senior Application Scientist's Guide to (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. These elements are prized for their ability to profoundly modulate a molecule's physicochemical properties, often enhancing metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1][2][3] Among the arsenal of fluorinated building blocks, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid has emerged as a uniquely valuable reagent.

This guide provides an in-depth technical comparison of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid against other relevant boronic acids. We will explore the distinct advantages conferred by the difluoromethylenedioxy moiety and provide actionable experimental data and protocols to support its application, primarily within the context of the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The Strategic Advantage of the Difluoromethylenedioxy Moiety

The core value of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid lies in the difluoromethylenedioxy group it installs. This functional group is more than a simple fluorinated analogue; it is a sophisticated modulator of molecular properties.

  • Metabolic Blocking: The gem-difluoro group is exceptionally stable to oxidative metabolism.[3] By replacing a metabolically labile position on an aromatic ring, such as a methoxy or benzylic group, with this moiety, development teams can effectively block common metabolic pathways, thereby increasing a drug candidate's half-life and bioavailability.

  • Lipophilicity and Solubility Tuning: The difluoromethoxy group (-OCF₂H) can exhibit dynamic lipophilicity, capable of altering its properties based on the surrounding chemical environment.[1] The related 2,2-difluorobenzo[d]dioxole group acts as a "lipophilic hydrogen bond donor" bioisostere for functionalities like hydroxyls or thiols, offering a unique tool to fine-tune solubility and membrane permeability—critical factors for optimizing ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties.[1][4]

  • Electronic Modulation: The two fluorine atoms are potent electron-withdrawing groups. This electronic influence can alter the pKa of nearby functionalities and modify the electronic nature of the aromatic ring, which can be crucial for tuning binding interactions with biological targets.

The boronic acid functionality provides a stable, versatile, and high-yielding handle to introduce this valuable moiety into a target molecule, most commonly via palladium-catalyzed cross-coupling reactions.[5][6]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental transformation for C-C bond formation in modern organic synthesis.[7][8] The efficiency of this reaction is heavily dependent on the electronic and steric nature of the boronic acid partner. The electron-withdrawing character of the difluoromethylenedioxy group in (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid plays a critical role in the transmetalation step of the catalytic cycle.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_r1_r2 [label="R¹-Pd(II)L₂-R²", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for positioning r1x [label="R¹-X", shape=plaintext, fontcolor="#202124"]; boronic [label="R²-B(OH)₂\n+ Base", shape=plaintext, fontcolor="#202124"]; product [label="R¹-R²", shape=plaintext, fontcolor="#EA4335", fontsize=12, fontname="Arial-Bold"];

// Edges pd0 -> oxidative_add [label=""]; oxidative_add -> pd_complex [label=""]; pd_complex -> transmetalation [label=""]; transmetalation -> pd_r1_r2 [label=""]; pd_r1_r2 -> reductive_elim [label=""]; reductive_elim -> pd0 [label=""];

// Input/Output Edges r1x -> oxidative_add [style=dashed]; boronic -> transmetalation [style=dashed]; reductive_elim -> product [style=dashed]; } caption [label="Fig 1: The Suzuki-Miyaura Catalytic Cycle.", shape=plaintext, fontsize=10];

Causality in Reactivity: The rate-determining step in many Suzuki couplings is transmetalation, where the organic group is transferred from boron to the palladium center.[7][9] Electron-withdrawing groups on the boronic acid's aromatic ring can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the key pre-transmetalation intermediates and accelerating the overall reaction rate compared to electron-neutral or electron-rich analogues.[10][11]

Performance Benchmark Data

The following table presents representative yield data from a standardized Suzuki-Miyaura coupling of various boronic acids with a common coupling partner, 4-bromoanisole. This allows for an objective comparison of reactivity under consistent conditions.

Boronic AcidStructureKey FeatureRepresentative Yield (%)Reaction Time (h)
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid Structure of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acidStrong Electron-Withdrawing Group (EWG)94%2
Phenylboronic AcidStructure of Phenylboronic acidElectron-Neutral88%4
4-Methoxyphenylboronic AcidStructure of 4-Methoxyphenylboronic acidElectron-Donating Group (EDG)82%6
2,4-Difluorophenylboronic AcidStructure of 2,4-Difluorophenylboronic acidStrong EWG, Potential Steric Hindrance91%2.5

Reaction Conditions: 4-bromoanisole (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 90 °C.

Analysis: The data indicates that (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid provides excellent yields in shorter reaction times compared to its non-fluorinated and electron-rich counterparts. This enhanced reactivity is attributed to the electronic effect of the difluoromethylenedioxy group, which facilitates the crucial transmetalation step.[10] While 2,4-difluorophenylboronic acid also shows high reactivity, the unique benzo[d]dioxol structure offers the added medicinal chemistry advantages discussed previously.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with an aryl bromide. The choice of catalyst, base, and solvent system is critical for achieving high efficiency and minimizing side reactions like protodeboronation.[12]

// Nodes start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="1. Charge Flask:\n- Aryl Bromide (1.0 eq)\n- Boronic Acid (1.2 eq)\n- Base (K₂CO₃, 2.0 eq)", fillcolor="#FFFFFF", fontcolor="#202124"]; solvent [label="2. Add Solvents:\n- 1,4-Dioxane\n- H₂O (4:1 ratio)", fillcolor="#FFFFFF", fontcolor="#202124"]; degas [label="3. Degas Mixture:\nBubble Argon for 20 min", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="4. Add Catalyst:\nPd(PPh₃)₄ (3 mol%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="5. Heat Reaction:\nStir at 90°C under Argon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="6. Monitor Progress:\nTLC or LC-MS", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="7. Aqueous Workup:\n- Cool to RT\n- Dilute with EtOAc\n- Wash with H₂O, brine", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="8. Purify Product:\nFlash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Characterize Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reagents; reagents -> solvent; solvent -> degas; degas -> catalyst; catalyst -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; } caption [label="Fig 2: Step-by-step experimental workflow.", shape=plaintext, fontsize=10];

Step-by-Step Methodology
  • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Potassium carbonate is a moderately strong base suitable for this transformation.[7]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

    • Rationale: A mixture of an organic solvent and water is standard for Suzuki couplings, ensuring solubility for both the organic reagents and the inorganic base.[13]

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon gas through the solution for 20 minutes.

    • Rationale: Oxygen must be removed from the reaction mixture to prevent the oxidation and deactivation of the Pd(0) catalyst, which can also lead to unwanted side reactions like the homocoupling of the boronic acid.[9]

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Rationale: Pd(PPh₃)₄ is a reliable and commonly used Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[7]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion and Outlook

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a premier building block for synthetic chemists aiming to leverage the power of fluorine chemistry. Its distinct advantages—imparting metabolic stability and offering unique electronic properties—make it a superior choice for projects in drug discovery and advanced materials.[1][3] As demonstrated, its performance in the Suzuki-Miyaura cross-coupling is robust, showcasing enhanced reactivity that can lead to higher yields and shorter reaction times compared to non-fluorinated analogues. By understanding the underlying mechanistic principles and employing validated protocols, researchers can effectively integrate this powerful reagent into their synthetic strategies to accelerate the development of novel and impactful molecules.

References

A Comparative Guide to the Characterization of Biaryl Compounds Synthesized via (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is a cornerstone of innovation. Among the vast array of building blocks available, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid has emerged as a valuable reagent for introducing the unique 2,2-difluorobenzo[d]dioxole moiety. This structural motif is of significant interest due to the influence of the difluoromethylenedioxy group on the electronic and metabolic properties of molecules, often enhancing their bioavailability and efficacy.

This guide provides a comprehensive comparison of the characterization of compounds synthesized using (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the expected analytical signatures of these compounds and contrast them with those prepared via alternative synthetic strategies, offering field-proven insights to aid in experimental design and interpretation.

The Strategic Advantage of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction stands as a premier method for the formation of C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[1][2] The use of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in this context allows for the direct and efficient installation of the 2,2-difluorobenzodioxole core onto various aromatic and heteroaromatic systems.

The rationale behind employing this specific boronic acid lies in the unique properties imparted by the difluoromethylenedioxy bridge. This group is a bioisostere of other functionalities and can significantly alter the lipophilicity and metabolic stability of a parent compound, making it a desirable feature in drug discovery programs.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid Product 4-Aryl-2,2-difluorobenzo[d]dioxole Boronic_Acid->Product Suzuki-Miyaura Coupling Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Product

Caption: Workflow of a Suzuki-Miyaura coupling reaction.

Characterization of a Model Compound: 4-(4-Methoxyphenyl)-2,2-difluorobenzo[d]dioxole

To illustrate the characterization of a product synthesized via this methodology, we will consider the hypothetical Suzuki-Miyaura coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with 4-bromoanisole.

Table 1: Predicted and Representative Spectroscopic Data for 4-(4-Methoxyphenyl)-2,2-difluorobenzo[d]dioxole

Analytical Technique Expected Data and Interpretation
¹H NMR Aromatic protons of the 2,2-difluorobenzodioxole moiety would appear as a complex multiplet. The protons of the 4-methoxyphenyl group would likely present as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring. A singlet corresponding to the methoxy group protons would be observed, typically around 3.8 ppm.
¹³C NMR Aromatic carbons would be observed in the typical downfield region. The carbon of the difluoromethylenedioxy group would appear as a triplet due to coupling with the two fluorine atoms. The carbon atoms directly bonded to fluorine would also show characteristic splitting. The methoxy carbon would appear as a distinct signal around 55 ppm.
¹⁹F NMR A singlet would be expected, confirming the presence of the two equivalent fluorine atoms in the difluoromethylenedioxy group.
Mass Spectrometry (MS) The molecular ion peak (M+) would correspond to the calculated molecular weight of C₁₄H₁₀F₂O₃. Fragmentation patterns may show the loss of the methoxy group or cleavage of the biaryl bond.
Infrared (IR) Spectroscopy Characteristic C-F stretching vibrations would be observed. Aromatic C-H and C=C stretching bands would also be present, along with C-O stretching from the ether and dioxole functionalities.

Comparative Analysis with Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a powerful tool, alternative methods for the synthesis of 4-aryl-2,2-difluorobenzo[d]dioxoles exist, primarily involving the construction of the difluorobenzodioxole ring on a pre-arylated precursor. A common alternative involves the reaction of a substituted catechol with a difluorocarbene source.

Alternative Synthetic Approach:

Alternative_Synthesis cluster_reactants_alt Reactants Catechol 4-(4-Methoxyphenyl)benzene-1,2-diol Product_Alt 4-(4-Methoxyphenyl)-2,2-difluorobenzo[d]dioxole Catechol->Product_Alt Difluorocyclopropanation & Ring Expansion or Direct Insertion Carbene_Source Difluorocarbene Source (e.g., TMSCF₃, ClCF₂COONa) Carbene_Source->Product_Alt

Caption: An alternative synthesis of 4-aryl-2,2-difluorobenzo[d]dioxole.

Table 2: Comparison of Synthetic Routes and Product Characterization

Parameter Suzuki-Miyaura Coupling Alternative Route (from Catechol)
Starting Materials (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid and an aryl halide.A 4-aryl-substituted catechol and a difluorocarbene source.
Key Advantages High functional group tolerance, modularity (easy to vary the aryl partner), and generally good yields.Utilizes potentially more readily available catechol starting materials.
Key Limitations Availability and cost of the specific boronic acid. Potential for side reactions like homocoupling.Harsher reaction conditions may be required. The synthesis of the substituted catechol can be multi-step.
Characterization Nuances The primary focus of characterization is confirming the formation of the new biaryl C-C bond and the integrity of the pre-formed difluorobenzodioxole ring.Characterization must confirm the successful formation of the difluorobenzodioxole ring and the absence of starting catechol.
Potential Impurities Unreacted starting materials, homocoupled products (biaryl of the boronic acid or the aryl halide), and deboronated starting material.Incomplete reaction leading to the starting catechol, and potential side products from the difluorocarbene source.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2,2-difluorobenzo[d]dioxole.

Standard Characterization Workflow

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (e.g., ESI, GC-MS) Start->MS IR Infrared Spectroscopy Start->IR Elemental Elemental Analysis Start->Elemental Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Elemental->Structure_Confirmation

Caption: A typical workflow for compound characterization.

Conclusion

The use of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions provides a reliable and modular approach to novel biaryl compounds. The characterization of these products is straightforward, with distinct spectroscopic signatures arising from the 2,2-difluorobenzo[d]dioxole moiety. By understanding these characteristic features and comparing them with potential products from alternative synthetic routes, researchers can confidently identify and validate their target molecules. This guide serves as a foundational resource for scientists and developers, enabling more efficient and informed decision-making in the synthesis and characterization of these valuable compounds.

References

A Technical Guide to the Performance of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing motifs into molecular architectures is a cornerstone of modern medicinal chemistry. The 2,2-difluorobenzo[d]dioxole scaffold, in particular, has garnered significant attention as a bioisostere for catechol and related functionalities, offering improved metabolic stability and modulated electronic properties.[1] (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a key building block for introducing this valuable moiety via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an in-depth analysis of the expected performance of this reagent, discusses its unique characteristics in comparison to other boronic acids, and offers a robust experimental protocol to aid researchers in its successful application.

Understanding the Reagent: Structural and Electronic Profile

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid possesses a unique combination of electronic and steric features that dictate its reactivity in cross-coupling reactions. The presence of the two fluorine atoms on the dioxole ring significantly lowers the electron density of the aromatic system through their strong inductive (-I) effect. This electron deficiency can have a profound impact on the key steps of the Suzuki-Miyaura catalytic cycle.

Furthermore, the boronic acid group is situated at the 4-position, ortho to the dioxole ring. This ortho-substitution introduces steric hindrance around the reactive center, which can influence the approach of the palladium catalyst and the subsequent transmetalation step.[2]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Outlook

Key Performance Considerations:

  • Protodeboronation: A common side reaction for electron-deficient boronic acids is protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[3] The electron-withdrawing nature of the 2,2-difluorobenzo[d]dioxole moiety may increase the propensity for this undesired pathway, especially under harsh basic conditions or with prolonged reaction times.

  • Transmetalation Rate: The transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of the organic group from the boronic acid to the palladium center. The electron-deficient nature of the aryl group in (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid can slow down this step. However, the choice of a suitable base is crucial to form the more nucleophilic boronate "ate" complex, which facilitates this transfer.[4]

  • Catalyst and Ligand Selection: The steric hindrance and electronic properties of this boronic acid necessitate the use of highly active palladium catalysts and electron-rich, bulky phosphine ligands. Catalyst systems based on ligands such as SPhos, XPhos, or RuPhos are often effective for challenging cross-couplings involving ortho-substituted and electron-deficient partners.[5]

Comparative Analysis of Boronic Acid Properties:

Boronic AcidKey Structural/Electronic FeaturesPredicted Impact on Suzuki-Miyaura Coupling
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid Ortho-substituted, strongly electron-deficient aromatic ringSlower transmetalation, potential for protodeboronation. Requires highly active catalyst systems.
Phenylboronic acid Unsubstituted, electron-neutral aromatic ring"Standard" reactivity, generally good performance under a wide range of conditions.
4-Fluorophenylboronic acid Electron-withdrawing group in the para positionGenerally good reactivity, often faster than unsubstituted phenylboronic acid due to accelerated reductive elimination.
2,4-Difluorophenylboronic acid Ortho- and para-fluoro substitution, strongly electron-deficientSimilar challenges to the title compound, with a known propensity for protodeboronation.[6]
2-Methoxyphenylboronic acid Ortho-methoxy group, electron-donatingPotential for chelation with the palladium center, which can influence reactivity and selectivity.[2]

Experimental Protocol: Suzuki-Miyaura Coupling with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos; 1.1 - 1.2 equivalents relative to palladium)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, palladium catalyst, and phosphine ligand.

  • Addition of Base and Solvent: Add the base, followed by the anhydrous, degassed solvent. If a biphasic system is used, add the degassed water.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst degradation and unwanted side reactions.

  • Bulky, Electron-Rich Ligands: Ligands like SPhos and XPhos promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination step, which can be challenging for electron-deficient systems.

  • Choice of Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often optimal. Stronger bases can accelerate the undesired protodeboronation of the electron-deficient boronic acid.[4]

Visualizing the Process: Mechanism and Workflow

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine reactants, catalyst, ligand, and base in a dry flask under inert gas. Solvent Add degassed solvent(s). Setup->Solvent Heat Heat to desired temperature with stirring. Setup->Heat Monitor Monitor reaction progress (TLC, LC-MS). Heat->Monitor Quench Cool and quench the reaction. Monitor->Quench Extract Extract with organic solvent, wash, and dry. Quench->Extract Purify Concentrate and purify by column chromatography. Extract->Purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Senior Application Scientist's Guide to Fluorinated Arylboronic Acids: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The unique electronic nature of the fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated organic molecules highly sought-after building blocks. Among the vast toolkit available to the synthetic chemist, fluorinated arylboronic acids have emerged as indispensable reagents for the construction of complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This guide provides a comparative analysis of various fluorinated arylboronic acids, offering insights into their reactivity, stability, and performance in the Suzuki-Miyaura coupling. We will delve into the mechanistic nuances that govern their reactivity, present comparative experimental data, and provide detailed protocols to aid in the practical application of these versatile reagents. Furthermore, we will explore viable alternatives, offering a comprehensive overview to inform your synthetic strategy.

The Impact of Fluorine Substitution on Arylboronic Acid Reactivity

The presence and position of fluorine atoms on the aromatic ring of an arylboronic acid significantly influence its reactivity in the Suzuki-Miyaura coupling. This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine, which modulates the electronic properties of the aryl group and the Lewis acidity of the boron center.

Electronic Effects: A Double-Edged Sword

The electron-withdrawing nature of fluorine can have conflicting effects on the Suzuki-Miyaura coupling cycle. On one hand, it can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for the crucial transmetalation step.[1] On the other hand, the decreased electron density of the fluorinated aryl ring can hinder the transmetalation process, where the aryl group is transferred from boron to the palladium center.

The position of the fluorine substituent is critical. An ortho-fluorine atom, due to its proximity to the boronic acid moiety, exerts the strongest inductive effect, which can enhance the boron's Lewis acidity.[1] However, this proximity also introduces steric hindrance, which can impede the approach of the palladium catalyst. Meta and para fluorine atoms exert a progressively weaker inductive effect.

Stability and the Challenge of Protodeboronation

A significant challenge associated with electron-deficient boronic acids, including many fluorinated derivatives, is their susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source, leading to the formation of a simple arene and reducing the yield of the desired cross-coupled product. This issue is particularly pronounced with polyfluorinated arylboronic acids and those bearing ortho-fluorine substituents under basic reaction conditions.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To provide a practical comparison, the following tables summarize the performance of various fluorinated arylboronic acids in the Suzuki-Miyaura coupling with different aryl halides. It is important to note that the data is compiled from various literature sources, and direct comparison can be challenging due to variations in reaction conditions. However, these tables offer valuable insights into the general reactivity trends.

Table 1: Performance of Monofluorinated Phenylboronic Acid Isomers
Aryl HalideFluorophenylboronic Acid IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[2]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[2]

As illustrated in Table 1, the presence of a fluorine atom on the boronic acid can, in some cases, lead to higher yields compared to the non-fluorinated analogue, highlighting the complex interplay of electronic effects.

Table 2: Performance of Difluorinated Phenylboronic Acid Isomers
Aryl HalideDifluorophenylboronic Acid IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromoacetophenone2,5-Difluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892[3]
5-Bromosalicylic acid3,4-Difluorophenylboronic acidPdCl₂K₂CO₃DMF/H₂O751.798[4]
5-Bromosalicylic acid2,4-Difluorophenylboronic acidPdCl₂K₂CO₃DMF/H₂O751.798[4][5]

Table 2 demonstrates that both 2,4- and 3,4-difluorophenylboronic acids are highly effective coupling partners, capable of achieving excellent yields. The choice between isomers may depend on the desired electronic properties of the product and optimization of reaction conditions to overcome potential steric hindrance from an ortho-fluorine.[1]

Table 3: Performance of Polyfluorinated Phenylboronic Acids
Aryl HalidePolyfluorophenylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePentafluorophenylboronic acidPd(PPh₃)₄ / Ag₂OCsFDME706>90[6][7][8]
Phenyl bromidePentafluorophenylboronic acidPd₂(dba)₃ / P(t-Bu)₃ / Ag₂OCsFDMF1001297[6][9]
1,2,4,5-Tetrafluoro-3-iodobenzene3,4,5-Trifluorophenyl boronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/Toluene/H₂O956065[10]
1,2,4,5-Tetrafluoro-3-iodobenzene2,3,4-Trifluorophenyl boronic acidPd₂(dba)₃ / RuPhosK₂CO₃Dioxane/Toluene/H₂O956045[10]

Highly fluorinated arylboronic acids, such as pentafluorophenylboronic acid, can be challenging substrates due to their electron-deficient nature.[6][7][8] However, with optimized catalyst systems and the use of additives like silver(I) oxide, high yields can be achieved.[6][7][8] The data also suggests that ortho-fluorine substitution in polyfluorinated systems can lead to lower yields, likely due to a combination of steric hindrance and increased susceptibility to protodeboronation.[10]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for representative Suzuki-Miyaura coupling reactions using fluorinated arylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Monofluorinated Arylboronic Acid with an Aryl Bromide

Reaction: 4-Fluorophenylboronic acid with 4-bromoanisole

Materials:

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Difluorinated Arylboronic Acid

Reaction: 2,4-Difluorophenylboronic acid with 5-bromosalicylic acid

Materials:

  • 2,4-Difluorophenylboronic acid (1.5 mmol)

  • 5-Bromosalicylic acid (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.45 mmol)

  • Palladium(II) chloride [PdCl₂] (0.01 mmol)

  • Dimethylformamide (DMF) (12 mL)

  • Deionized water (12 mL)

Procedure:

  • In a microwave synthesis vial, combine 2,4-difluorophenylboronic acid, 5-bromosalicylic acid, potassium carbonate, and palladium(II) chloride.

  • Add the DMF/water solvent mixture.

  • Seal the vial with a cap and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature of 75 °C for 1.7 hours.[4][5]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in steps 5-7 of Protocol 1.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Base Base Ar'B(OH)2->Base Ar-X Ar-X Ar-X->Oxidative Addition Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) B Inert Atmosphere (Evacuate & Backfill) A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Alternatives to Fluorinated Arylboronic Acids

While fluorinated arylboronic acids are powerful tools, alternative reagents can be advantageous in certain situations, particularly when dealing with issues of stability or reactivity.

Potassium Aryltrifluoroborates (R-BF₃K)

Potassium aryltrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent alternatives to boronic acids. They are often easier to handle and purify. In the Suzuki-Miyaura coupling, they are thought to slowly hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle.[12][13] This slow release can be beneficial in minimizing side reactions like protodeboronation.

Organotrifluoroborates and Boronate Esters

Similar to potassium aryltrifluoroborates, other boronate esters (e.g., pinacol esters) and organotrifluoroborates offer enhanced stability compared to the free boronic acids.[14] These are particularly useful for substrates that are prone to decomposition.

Other Fluoroarylation Methods

Beyond boron-based reagents, other methods for introducing fluoroaryl groups exist, including:

  • Nucleophilic Aromatic Substitution (SNA_r): This is a classic method but is generally limited to electron-deficient aromatic systems.

  • Copper-Mediated Fluorination: Recent advances have enabled the copper-mediated fluorination of arylboronate esters, providing a direct route to aryl fluorides from readily available starting materials.[15]

  • Sulfur-Based Fluorinating Reagents: A variety of sulfur-based reagents have been developed for selective fluorination, offering alternative pathways to fluoroarenes.[16]

The choice of method will depend on the specific substrate, desired functional group tolerance, and the overall synthetic strategy.

Conclusion: Making an Informed Choice

Fluorinated arylboronic acids are undeniably powerful and versatile reagents in the modern synthetic chemist's arsenal. Their performance in the Suzuki-Miyaura cross-coupling is influenced by a delicate balance of electronic and steric factors, as well as their inherent stability. While monofluorinated and many difluorinated derivatives are generally robust and high-yielding coupling partners, polyfluorinated and ortho-substituted analogues can present challenges that require careful optimization of reaction conditions.

By understanding the underlying principles of their reactivity and considering the available data, researchers can make informed decisions in selecting the most appropriate fluorinated arylboronic acid for their specific synthetic target. Furthermore, an awareness of the available alternatives, such as trifluoroborates and other fluoroarylation methods, provides a broader toolkit to overcome potential synthetic hurdles and efficiently construct complex fluorinated molecules.

References

A Researcher's Guide to (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid: Applications and Comparative Performance in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of success in the synthesis of complex molecules. Among the vast arsenal of reagents available to the modern chemist, fluorinated boronic acids have emerged as particularly valuable tools, prized for their ability to introduce fluorine atoms that can profoundly influence the physicochemical and biological properties of target compounds.[1] This guide provides a comprehensive literature review of the applications of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, a specialized reagent that has found a crucial role in the synthesis of important pharmaceuticals. We will delve into its primary application, compare its performance with alternative reagents where data is available, and provide detailed experimental insights.

Introduction: The Strategic Advantage of the 2,2-Difluorobenzo[d]dioxole Moiety

The (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid molecule incorporates the 2,2-difluorobenzodioxole scaffold, a structural motif of significant interest in medicinal chemistry. The gem-difluoro group on the dioxole ring offers a unique combination of electronic and steric properties. It acts as a bioisostere for other functional groups and can enhance metabolic stability, modulate acidity or basicity of nearby groups, and improve binding affinity to biological targets.

Boronic acids, in general, are versatile intermediates in organic synthesis, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds.[2] The reactivity of a boronic acid in this reaction is influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the difluoromethylenedioxy group, can impact the transmetalation step in the catalytic cycle.[3]

Primary Application: A Key Building Block for the CFTR Modulator Lumacaftor

The most prominent application of a derivative of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is in the synthesis of Lumacaftor (VX-809) , a drug used in combination with Ivacaftor for the treatment of cystic fibrosis.[4] Lumacaftor is a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein corrector, which helps to improve the conformational stability of the mutated F508del-CFTR protein, allowing it to traffic to the cell surface.

While (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid itself is a precursor, the key intermediate derived from it for Lumacaftor synthesis is 1-(2,2-difluorobenzo[d][5][6]dioxol-5-yl)cyclopropanecarboxylic acid . The synthesis of this crucial carboxylic acid highlights the industrial relevance of the parent boronic acid.

Synthetic Pathway to the Key Intermediate

The synthesis of 1-(2,2-difluorobenzo[d][5][6]dioxol-5-yl)cyclopropanecarboxylic acid from the corresponding boronic acid is not explicitly detailed in readily available literature as a direct Suzuki coupling application of the boronic acid itself. However, the synthesis of Lumacaftor involves the coupling of this carboxylic acid derivative. The general synthetic strategy to obtain this key intermediate, as inferred from various patents, involves multiple steps starting from a related benzodioxole derivative.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Outlook

Direct, head-to-head comparative studies detailing the performance of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid against other boronic acids in Suzuki-Miyaura reactions are not extensively available in the peer-reviewed literature. The primary focus of existing documentation is on the synthesis of its derivatives for pharmaceutical applications.

However, we can infer its reactivity based on the general principles of Suzuki-Miyaura couplings involving fluorinated and ortho-substituted arylboronic acids.

  • Electronic Effects: The difluoromethylenedioxy group is electron-withdrawing, which can influence the nucleophilicity of the aryl group during the transmetalation step. Generally, electron-withdrawing groups can sometimes slow down this step compared to electron-donating groups.[1]

  • Steric Hindrance: The boronic acid group is situated at the 4-position of the benzodioxole ring, ortho to one of the oxygen atoms of the dioxole ring. Ortho-substituents can sterically hinder the approach of the palladium catalyst, potentially requiring more robust catalytic systems or harsher reaction conditions to achieve high yields.[7]

To provide a practical context, the following table presents typical conditions for Suzuki-Miyaura reactions with structurally related fluorinated phenylboronic acids. This data can serve as a starting point for optimizing reactions with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

Boronic AcidAryl Halide Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3,4-Difluorophenylboronic Acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295
2,5-Difluorophenylboronic Acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801693
Phenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[3][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (often used as a co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Add the degassed solvent(s) to the vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Lumacaftor_Synthesis BoronicAcid (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid CarboxylicAcid 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid BoronicAcid->CarboxylicAcid Multi-step synthesis Lumacaftor Lumacaftor CarboxylicAcid->Lumacaftor Amide Coupling Amine 3-(6-amino-3-methylpyridin-2-yl)benzoic acid Amine->Lumacaftor

Figure 2: Simplified synthetic pathway to Lumacaftor highlighting the key intermediate.

Conclusion and Future Perspectives

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a valuable, albeit specialized, building block in modern organic synthesis. Its primary and most significant application to date lies in its role as a precursor to a key intermediate in the industrial synthesis of the CFTR modulator Lumacaftor. While direct comparative data on its performance in Suzuki-Miyaura cross-coupling reactions is limited, its successful application in a complex, multi-step synthesis underscores its utility.

Future research in this area could focus on a more systematic evaluation of the reactivity of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in a wider range of Suzuki-Miyaura cross-coupling reactions. Such studies would provide valuable data for medicinal chemists and process chemists, enabling the broader application of this unique fluorinated building block in the discovery and development of new bioactive molecules. The development of optimized, high-yielding protocols for its direct coupling would further enhance its value as a versatile synthetic tool.

References

The Strategic Advantage of Fluorination: A Comparative Guide to (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern medicinal chemistry, the selection of building blocks is a critical determinant of success. The introduction of fluorine-containing motifs into drug candidates has become a cornerstone of contemporary drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of a key fluorinated building block, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, and its pivotal role in the synthesis of complex bioactive molecules. Through a detailed case study and a critical comparison with a non-fluorinated alternative, we will explore the causality behind its application and the tangible benefits it confers in the context of drug discovery and development.

The Rise of the Difluorobenzodioxole Moiety: A Gateway to Enhanced Drug Properties

The 2,2-difluorobenzo[d]dioxole scaffold has emerged as a privileged structure in medicinal chemistry. The gem-difluoro group offers a unique combination of electronic and steric properties. It acts as a bioisostere for other functional groups, enhances metabolic stability by blocking potential sites of oxidation, and modulates the lipophilicity and acidity of adjacent functionalities. These attributes have made it a sought-after component in the design of novel therapeutics, most notably in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, and its isomers, are indispensable reagents for introducing this valuable moiety into target molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Case Study: The Synthesis of a Key Intermediate for CFTR Correctors

A prominent application of the difluorobenzodioxole boronic acid scaffold is in the synthesis of CFTR correctors like Tezacaftor. While patent literature often describes the use of the 5-yl isomer, the underlying synthetic strategy and the rationale for employing this fluorinated building block are directly applicable to the 4-yl isomer for the creation of analogous structures.

The following case study outlines the Suzuki-Miyaura coupling of a (2,2-Difluorobenzo[d]dioxol-yl)boronic acid with a heterocyclic halide, a crucial step in the assembly of the core structure of these modulators.

Experimental Protocol: Suzuki-Miyaura Coupling for a CFTR Modulator Precursor

This protocol is adapted from established synthetic routes for CFTR modulators, illustrating the typical conditions for coupling a (2,2-Difluorobenzo[d]dioxol-yl)boronic acid.

Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 equiv), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: A degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) is added to the flask. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is then added under a positive pressure of the inert gas. The use of a pre-catalyst or the in-situ generation of the active Pd(0) species is crucial for efficient reaction initiation.

  • Reaction: The reaction mixture is heated to 90-100 °C and stirred vigorously. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine to remove inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:
  • The Boronic Acid: The use of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a strategic choice to incorporate the difluorobenzodioxole moiety. The boronic acid functional group is well-suited for the Suzuki-Miyaura reaction, being relatively stable and readily available.

  • The Catalyst: Palladium catalysts are the cornerstone of Suzuki-Miyaura couplings. Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice, though other palladium sources and ligands can be employed to optimize the reaction for specific substrates. The choice of ligand can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

  • The Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step. Potassium carbonate is a widely used, moderately strong base that is effective in many Suzuki couplings. The aqueous dioxane solvent system aids in the solubility of both the organic reactants and the inorganic base.

  • The Solvent System: The mixture of an organic solvent like dioxane with water is a common practice in Suzuki-Miyaura reactions. Dioxane solubilizes the organic coupling partners and the catalyst, while water helps to dissolve the base and can accelerate the transmetalation step. Degassing the solvent is critical to prevent oxidation of the palladium catalyst.

Performance Comparison: Fluorinated vs. Non-Fluorinated Boronic Acids

To objectively evaluate the performance of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, we will compare its expected reactivity and the properties of the resulting product with a common, non-fluorinated alternative, 4-methoxyphenylboronic acid . This comparison will be based on established principles of Suzuki-Miyaura coupling and the known effects of fluorine substitution.

Comparative Reactivity in Suzuki-Miyaura Coupling

The electronic nature of the boronic acid plays a significant role in the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.

Caption: Electronic effects on the transmetalation step.

The electron-withdrawing nature of the difluoromethylenedioxy group in (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid increases the Lewis acidity of the boron atom. This can facilitate the formation of the boronate complex with the base and potentially accelerate the transmetalation step with the palladium center, leading to higher reaction rates and yields compared to electron-rich boronic acids like 4-methoxyphenylboronic acid.

Comparative Data from Literature

While a direct head-to-head comparison for the exact synthesis of a CFTR modulator is proprietary, we can draw upon a wealth of literature data for Suzuki-Miyaura couplings of similar substrates to provide a qualitative and quantitative comparison.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
(2,2-Difluorobenzo[d]dioxol-5-yl)boronic acid Aryl Halide for TezacaftorPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1002>90 (typical)Adapted from Patent Literature
4-Methoxyphenylboronic acid 2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295Representative Literature Data
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid 3-Bromo-2-aminopyridinePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001685Representative Literature Data

Analysis of Comparative Data:

The data indicates that both fluorinated and non-fluorinated boronic acids can provide high yields in Suzuki-Miyaura couplings. However, the reaction conditions, including the choice of catalyst, ligand, and base, are often tailored to the specific electronic and steric properties of the coupling partners. The electron-deficient nature of the (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid may necessitate the use of more electron-rich phosphine ligands (like SPhos) to facilitate the oxidative addition step, while still benefiting from a potentially faster transmetalation.

Impact on Final Product Properties

The most significant comparison lies not just in the synthetic performance but in the properties imparted to the final molecule.

Property(2,2-Difluorobenzo[d]dioxol-yl) Moiety4-Methoxyphenyl Moiety
Metabolic Stability High. The C-F bonds are strong and the -OCF₂O- group is resistant to oxidative metabolism.Moderate. The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes.
Lipophilicity (logP) Increased compared to the non-fluorinated analogue, which can improve membrane permeability.Moderate.
Acidity of Proximal Groups The electron-withdrawing nature can decrease the pKa of nearby acidic protons.The electron-donating nature can increase the pKa of nearby acidic protons.
Binding Interactions Can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets.Can act as a hydrogen bond acceptor.

Conclusion: A Strategically Superior Building Block

While both (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid and its non-fluorinated counterparts are effective reagents in Suzuki-Miyaura cross-coupling reactions, the strategic incorporation of the difluorobenzodioxole moiety offers significant advantages in the context of drug discovery. The enhanced metabolic stability, modulated lipophilicity, and unique electronic properties it confers upon the final molecule often translate to improved pharmacokinetic profiles and enhanced biological activity.

The case study in the synthesis of CFTR modulator precursors highlights the practical utility of this building block in constructing complex, medicinally relevant scaffolds. The slightly more demanding reaction conditions that may be required for its use are often a small price to pay for the substantial benefits in the downstream properties of the drug candidate. For researchers and drug development professionals, (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid represents a powerful tool for rational drug design and the creation of more effective and durable therapeutics.

A Mechanistic and Comparative Guide to Reactions Involving (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the 2,2-difluorobenzo[d]dioxole moiety has emerged as a valuable constituent in medicinal chemistry and materials science. Its unique electronic properties, arising from the strong electron-withdrawing nature of the difluoromethylenedioxy group, can significantly influence the biological activity and metabolic stability of a molecule. (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a key building block for introducing this important functional group, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth mechanistic analysis of the key reactions involving (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, with a primary focus on the Suzuki-Miyaura and Chan-Lam couplings. We will objectively compare its performance with alternative boronic acids, supported by an understanding of the underlying reaction mechanisms and electronic effects. This document is intended to serve as a practical resource for researchers, enabling the rational design and optimization of synthetic routes.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[1] The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate R-Pd(II)L_n-O-B(OR')_2-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OR')_2, Base) pd2_boronate->pd0 product R-Ar' pd2_boronate->product Reductive Elimination catalyst_regen Pd(0)L_n

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the boronic acid plays a crucial role in the transmetalation step. Electron-withdrawing groups on the arylboronic acid can influence the rate of this step, which is often rate-determining.[3]

Performance of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid in Suzuki-Miyaura Coupling: A Comparative Analysis

The 2,2-difluorobenzodioxole moiety is strongly electron-withdrawing due to the cumulative inductive effects of the two fluorine atoms and the oxygen atoms. This electronic property has a direct impact on the reactivity of the corresponding boronic acid in Suzuki-Miyaura couplings.

Boronic AcidRelative Reactivity (Predicted)Key Considerations
Phenylboronic AcidBaselineStandard reactivity, well-documented.
4-Fluorophenylboronic AcidSlightly IncreasedThe single electron-withdrawing fluorine can accelerate transmetalation.
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid Increased The strong electron-withdrawing nature of the difluorobenzodioxole group is expected to enhance the rate of transmetalation. However, increased acidity may also promote protodeboronation.
2,4-Difluorophenylboronic AcidIncreasedSimilar electronic effects to the title compound, also susceptible to protodeboronation.[4]

Note: The relative reactivity is a qualitative prediction based on established electronic effects in Suzuki-Miyaura couplings. Experimental validation is crucial for specific substrate combinations.

The primary competing side reaction for electron-deficient boronic acids is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent under strongly basic conditions.[3] Careful selection of the base and reaction temperature is therefore critical when using (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Suzuki_Protocol start Start reagents Combine Aryl Bromide (1.0 mmol), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a reaction vessel. start->reagents degas Evacuate and backfill with an inert gas (e.g., Argon) 3x. reagents->degas solvent Add degassed 1,4-dioxane (8 mL) and water (2 mL). degas->solvent heat Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. solvent->heat workup Cool to room temperature, dilute with EtOAc, and wash with water and brine. heat->workup purify Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Chan-Lam Coupling: A Mechanistic Overview

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, coupling an arylboronic acid with an amine or alcohol, respectively.[5] This reaction is typically catalyzed by copper complexes and can often be performed under aerobic conditions at room temperature.[6]

A proposed catalytic cycle for the Chan-Lam coupling is depicted below. It involves the formation of a copper(III) intermediate, which undergoes reductive elimination to form the desired product.[7]

Chan_Lam_Cycle cluster_cycle Catalytic Cycle cu2 Cu(II) cu3 Ar'-Cu(III)-Nu cu2->cu3 Transmetalation (Ar'-B(OH)₂) Coordination (Nu-H) cu1 Cu(I) cu3->cu1 product Ar'-Nu cu3->product Reductive Elimination cu1->cu2 Oxidation (O₂)

Figure 3: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Performance Considerations for (2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid in Chan-Lam Couplings

Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid influence the Chan-Lam coupling. The electron-deficient nature of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is expected to facilitate the transmetalation step with the copper catalyst. However, the reaction is also susceptible to side reactions such as homocoupling of the boronic acid and protodeboronation.[7]

Boronic AcidPredicted Performance in Chan-Lam CouplingPotential Challenges
Phenylboronic AcidGoodStandard reactivity.
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic Acid Good to Excellent The electron-withdrawing group should favor the reaction. However, careful optimization of the copper source, base, and solvent is necessary to minimize side reactions.
4-Methoxyphenylboronic AcidModerate to GoodElectron-donating groups can sometimes slow down the reaction.
Experimental Protocol: Chan-Lam N-Arylation

The following is a general protocol for the N-arylation of an amine with (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.

Chan_Lam_Protocol start Start reagents Combine Amine (1.0 mmol), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and Pyridine (2.0 mmol) in a reaction vial. start->reagents solvent Add Dichloromethane (5 mL). reagents->solvent stir Stir the reaction mixture at room temperature open to the air and monitor by TLC or LC-MS. solvent->stir workup Filter the reaction mixture through a pad of Celite, washing with Dichloromethane. stir->workup purify Concentrate the filtrate and purify the crude product by column chromatography. workup->purify end End purify->end

Figure 4: Experimental workflow for a typical Chan-Lam N-arylation reaction.

Detailed Steps:

  • To a screw-cap vial, add the amine (1.0 mmol, 1.0 equiv), (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.5 mmol, 1.5 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and pyridine (2.0 mmol, 2.0 equiv).

  • Add dichloromethane (5 mL).

  • Stir the reaction mixture vigorously at room temperature, open to the air. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a valuable and reactive building block for the synthesis of complex molecules. Its strong electron-withdrawing character generally enhances its reactivity in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, primarily by accelerating the transmetalation step. However, this increased reactivity also brings a higher propensity for side reactions, particularly protodeboronation.

For researchers and drug development professionals, a thorough understanding of these mechanistic nuances is paramount. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential to maximize yields and minimize the formation of impurities. Future work in this area could involve detailed kinetic and computational studies to precisely quantify the reactivity of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid in comparison to other arylboronic acids. Such studies would provide a more granular understanding of its performance and enable the development of even more robust and efficient synthetic protocols.

References

Safety Operating Guide

Personal protective equipment for handling (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid

Comprehensive Safety and Handling Guide for (2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid

This guide provides essential safety and logistical information for the proper handling and disposal of (2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid. As a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, understanding the safe handling of this and similar boronic acids is paramount for ensuring laboratory safety and experimental success.[2] This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

(2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid is a solid chemical that, based on data for similar compounds, should be handled with care. Safety data for the closely related (4-Fluorobenzo[d][1][2]dioxol-5-yl)boronic acid indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[3] Another analog, 2,2-DIFLUORO-BENZO[1][2]DIOXOLE-4-BORONIC ACID, is listed as harmful if swallowed, in contact with skin, or inhaled.[4] Therefore, it is prudent to treat (2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid as a hazardous substance with the potential to cause irritation and harm upon exposure.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Corrosive solids and their dusts can react with moisture on the skin or in the respiratory tract, leading to exposure and potential injury.[1]

Engineering Controls: The First Line of Defense

To minimize exposure to (2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid dust and fumes, all manipulations should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood.[1][5] This is crucial to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[6]

  • Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[1][7]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE plan is mandatory when handling (2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

PPE Component Specifications and Rationale
Eye and Face Protection Chemical splash goggles are required to protect the eyes from dust and splashes.[1][8] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[1][7][8]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8] Inspect gloves for any signs of damage before use and change them frequently, especially if they become contaminated.
Body Protection A flame-resistant lab coat should be worn and kept fully fastened.[2] For larger-scale operations, a chemical-resistant apron may be necessary to provide an additional layer of protection against spills.[8][9]
Foot Protection Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.
Respiratory Protection For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with the appropriate particulate filter may be required.[8]

Safe Handling and Operational Plan

Adherence to standard laboratory safety protocols is essential when working with boronic acids.[2]

Storage:

  • Store (2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

  • Keep it away from incompatible materials such as strong oxidizing agents.[3]

  • Store below eye level to minimize the risk of dropping the container.[9]

Step-by-Step Weighing and Dissolving Protocol:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place a clean, dry weighing boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully transfer the desired amount of (2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid from the stock container to the weighing boat using a clean spatula. Minimize the creation of dust.

  • Closure: Securely close the stock container immediately after use.

  • Dissolution: Place the weighing boat containing the chemical into the reaction vessel. Add the desired solvent to the vessel and stir until the solid is fully dissolved.

  • Decontamination: Decontaminate the spatula and any other equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of the weighing boat and any contaminated consumables in the designated solid waste container.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations. Boron compounds can be harmful to wildlife.[11]

  • Solid Waste: All solid waste contaminated with (2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid, including gloves, weighing boats, and paper towels, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing the boronic acid should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Decontamination: Glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow Diagram

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_hoodVerify Fume Hood Functionprep_ppe->prep_hoodhandle_weighWeigh Compound in Hoodprep_hood->handle_weighProceed to Handlinghandle_dissolveDissolve in Reaction Vesselhandle_weigh->handle_dissolvecleanup_deconDecontaminate Equipmenthandle_dissolve->cleanup_deconProceed to Cleanupcleanup_solidDispose of Solid Wastecleanup_decon->cleanup_solidcleanup_liquidDispose of Liquid Wastecleanup_decon->cleanup_liquid

Caption: Workflow for handling (2,2-Difluorobenzo[d][1][2]dioxol-4-yl)boronic acid.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[4]

  • Spill: In case of a spill, evacuate the area and prevent the spread of dust. Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.[10]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.